1,2,10-Decanetriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decane-1,2,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINSRUDDXGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371017 | |
| Record name | 1,2,10-Decanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91717-85-0 | |
| Record name | 1,2,10-Decanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,10-Decanetriol: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,10-Decanetriol is a long-chain triol of interest in various fields of chemical research. Its trifunctional nature, combining a vicinal diol and a primary alcohol, makes it a potentially versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental protocols in the published literature, this document also presents generalized methodologies for its synthesis, purification, and characterization based on standard organic chemistry techniques for similar long-chain polyols.
Physicochemical Properties
This compound, also known as 1,2,10-trihydroxydecane, is a white to almost white crystalline solid at room temperature.[1] Its structure consists of a ten-carbon aliphatic chain with hydroxyl groups at the 1, 2, and 10 positions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 91717-85-0 | [1][2] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 66.0 to 70.0 °C | |
| Boiling Point (Predicted) | 341.5 ± 12.0 °C | - |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | - |
| Purity (GC) | >97.0% | [1][4] |
| Solubility | Slightly soluble in methanol and water. | - |
| SMILES | OCCCCCCCCC(O)CO | [1][3] |
| InChI | InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | [1][3] |
| InChIKey | RHINSRUDDXGHLV-UHFFFAOYSA-N | [1][3] |
Note: Predicted values for boiling point and density are based on computational models and have not been experimentally verified in the cited literature.
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic route to this compound could involve the dihydroxylation of a terminal alkene precursor containing a protected primary alcohol. The following diagram illustrates a logical workflow for such a synthesis.
Caption: Proposed workflow for the synthesis and characterization of this compound.
General Purification Protocol: Recrystallization
Objective: To purify crude this compound based on its differential solubility in a hot versus cold solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes mixture, water, or other suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Determine the melting point of the purified crystals to assess purity.
General Spectroscopic Characterization
Objective: To elucidate the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Expected Signals:
-
Multiplets corresponding to the protons of the C-H bonds in the long aliphatic chain.
-
A triplet corresponding to the methylene protons adjacent to the C-10 hydroxyl group.
-
Multiplets corresponding to the methine and methylene protons of the vicinal diol at C-1 and C-2.
-
Broad singlets for the hydroxyl protons, which can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Expected Signals:
-
Distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., carbons bearing hydroxyl groups will be downfield).
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions:
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.
-
Strong absorption bands in the region of 2850-2960 cm⁻¹, corresponding to the C-H stretching of the aliphatic chain.
-
Absorption bands in the region of 1000-1200 cm⁻¹, corresponding to C-O stretching.
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Ionization Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques.
-
Expected Results:
-
The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, confirming the molecular weight of 190.28 g/mol .
-
Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds.
-
Biological Activity and Signaling Pathways
As of the latest literature search, there is no available information on the biological activity or any associated signaling pathways for this compound. This compound is primarily available as a research chemical, and its biological functions, if any, have not been reported.[2][3] Therefore, a diagram of a signaling pathway involving this molecule cannot be provided.
Conclusion
This compound is a long-chain triol with well-defined physical properties. While it holds potential as a synthetic intermediate, detailed experimental protocols for its synthesis and analysis are not widely published. The generalized methods provided in this guide offer a starting point for researchers working with this and similar molecules. Further investigation is required to elucidate its reactivity, potential applications, and any biological significance. Researchers are advised to exercise standard laboratory safety procedures when handling this chemical.
References
Navigating the Synthesis of 1,2,10-Trihydroxydecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,10-Trihydroxydecane is a long-chain aliphatic triol with potential applications in various fields, including drug development and material science, owing to its unique arrangement of hydroxyl groups. This technical guide provides a comprehensive overview of plausible synthetic strategies for this target molecule. In the absence of specific literature detailing its synthesis, this document outlines two primary retrosynthetic pathways, leveraging well-established organic chemistry transformations. Detailed hypothetical experimental protocols, including reaction conditions and purification methods, are presented. Quantitative data, such as expected yields for analogous reactions, are summarized in tabular format to facilitate comparison. Furthermore, the proposed synthetic workflows are visualized using Graphviz diagrams to provide clear, logical representations of the reaction sequences.
Introduction
The synthesis of polyhydroxylated aliphatic chains is a significant endeavor in organic chemistry, driven by the diverse biological activities and material properties of these compounds. 1,2,10-Trihydroxydecane, with its vicinal diol at one end of a ten-carbon chain and a primary alcohol at the other, presents a unique synthetic challenge requiring careful strategic planning, particularly concerning regioselectivity and the use of protecting groups. This guide explores two viable synthetic routes starting from commercially available precursors.
Retrosynthetic Analysis
A retrosynthetic analysis of 1,2,10-trihydroxydecane suggests two main strategies, both commencing from a ten-carbon chain with differential functionalization at each terminus.
-
Pathway A: This route begins with a starting material containing a terminal alkene and a protected primary alcohol. The key step is the dihydroxylation of the double bond.
-
Pathway B: This pathway utilizes a starting material with two terminal functional groups that can be manipulated to introduce the desired hydroxyl groups.
These approaches are designed to control the selective introduction of the hydroxyl groups and minimize side reactions.
Proposed Synthetic Pathways and Methodologies
Pathway A: Dihydroxylation of a Protected ω-Unsaturated Alcohol
This pathway commences with 10-bromo-1-decanol, which is first protected and then converted to a terminal alkene before the final dihydroxylation and deprotection steps.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A starting from 10-bromo-1-decanol.
Experimental Protocols for Pathway A:
Step 1: Protection of 10-Bromo-1-decanol
-
Reaction: To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 10-bromo-1-(tert-butyldimethylsilyloxy)decane.
Step 2: Elimination to form the Terminal Alkene
-
Reaction: To a solution of 10-bromo-1-(tert-butyldimethylsilyloxy)decane (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (t-BuOK) (3.0 eq) at room temperature. Heat the mixture to 60 °C and stir for 4 hours.
-
Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully. The resulting dec-9-en-1-(tert-butyldimethylsilyloxy)decane is often used in the next step without further purification.
Step 3: syn-Dihydroxylation
-
Reaction: To a solution of dec-9-en-1-(tert-butyldimethylsilyloxy)decane (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4, 2.5 mol%). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to afford 1-(tert-butyldimethylsilyloxy)decane-9,10-diol.
Step 4: Deprotection
-
Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)decane-9,10-diol (1.0 eq) in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq). Stir the reaction at room temperature for 2 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield 1,2,10-trihydroxydecane.
Pathway B: Starting from a Differentiated Di-functional Precursor
This alternative pathway starts with 9-decen-1-ol, directly providing the terminal alkene and a primary alcohol that requires protection before dihydroxylation.
Logical Workflow for Pathway B
Caption: Synthetic workflow for Pathway B starting from 9-decen-1-ol.
Experimental Protocols for Pathway B:
Step 1: Protection of 9-Decen-1-ol
-
Reaction: To a solution of 9-decen-1-ol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel to yield 1-(tert-butyldimethylsilyloxy)-9-decene.
Step 2: syn-Dihydroxylation
-
Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)-9-decene (1.0 eq) in acetone/water (10:1), add NMO (1.5 eq) and a catalytic amount of OsO4 (2.5 mol%). Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench with saturated aqueous sodium sulfite and extract with ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel to give 1-(tert-butyldimethylsilyloxy)decane-9,10-diol.
Step 3: Deprotection
-
Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)decane-9,10-diol (1.0 eq) in THF, add TBAF (1.0 M in THF, 1.5 eq). Stir at room temperature for 2 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain 1,2,10-trihydroxydecane.
Quantitative Data
The following table summarizes the expected yields for each reaction step based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.
| Pathway | Step | Transformation | Typical Yield (%) |
| A | 1 | Protection of primary alcohol (TBDMSCl) | 90-98 |
| 2 | Elimination of bromide (t-BuOK) | 70-85 | |
| 3 | Dihydroxylation of terminal alkene (OsO4/NMO) | 85-95 | |
| 4 | Deprotection of TBDMS ether (TBAF) | 90-99 | |
| B | 1 | Protection of primary alcohol (TBDMSCl) | 90-98 |
| 2 | Dihydroxylation of terminal alkene (OsO4/NMO) | 85-95 | |
| 3 | Deprotection of TBDMS ether (TBAF) | 90-99 |
Conclusion
This technical guide has outlined two plausible and robust synthetic pathways for the preparation of 1,2,10-trihydroxydecane. Both routes employ reliable and well-documented chemical reactions, offering a high probability of success. Pathway B, starting from 9-decen-1-ol, is more atom-economical and involves fewer steps, making it the more efficient approach on paper. The choice of pathway in a practical setting may depend on the availability and cost of the starting materials. The provided experimental protocols and expected yields serve as a solid foundation for researchers embarking on the synthesis of this and structurally related polyhydroxylated molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
An In-depth Technical Guide to Diethylene Glycol Monohexyl Ether (C10H22O3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethylene glycol monohexyl ether, an isomer of C10H22O3. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or similar glycol ethers in their work.
IUPAC Name and Chemical Structure
IUPAC Name: 2-(2-hexoxyethoxy)ethanol[1][2]
Synonyms: Hexyl carbitol, Diethylene glycol n-hexyl ether[1]
Chemical Structure:
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for Diethylene glycol monohexyl ether, which is crucial for its handling, application, and assessment in research and development.
| Property | Value | Source |
| Molecular Formula | C10H22O3 | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Boiling Point | 259.1 °C at 760 Torr | [1][2] |
| Melting Point | -33.3 °C | [3] |
| Density | 0.935 g/cm³ at 20 °C | [1] |
| Flash Point | 140.6 °C (open cup) | [3] |
| Water Solubility | 17,000 mg/L at 20 °C | [2] |
| log Kow (Octanol/Water Partition Coefficient) | 1.70 | [2][3] |
Experimental Protocol: In Vitro Skin Irritation Test
The following is a detailed methodology for assessing the skin irritation potential of a test substance like Diethylene glycol monohexyl ether using a reconstructed human epidermal (RHE) model, based on established protocols.[4][5] This in vitro method is a validated alternative to traditional animal testing.[6]
Objective: To determine the potential of a test chemical to cause skin irritation, classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Materials:
-
Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
Test substance (Diethylene glycol monohexyl ether)
-
Positive Control (PC): 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)
-
Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL
-
Isopropanol
-
Multi-well plates (6-well and 24-well)
-
Positive displacement pipette
-
Incubator (37°C, 5% CO2, 95% relative humidity)
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Preparation and Pre-Incubation:
-
Upon receipt, place the RHE tissues into 6-well plates containing pre-warmed assay medium.
-
Incubate the tissues overnight (approximately 18-24 hours) at 37°C, 5% CO2, and 95% relative humidity.[4]
-
-
Application of Test Substance:
-
After the pre-incubation period, apply 30 µL of the test substance (Diethylene glycol monohexyl ether), the negative control, and the positive control to the surface of triplicate tissues.[4]
-
Ensure the substance covers the entire surface of the tissue.
-
-
Exposure and Post-Exposure Incubation:
-
MTT Viability Assay:
-
Following the post-exposure incubation, transfer the tissues to a 24-well plate containing 0.3 mL of MTT solution (0.5 mg/mL).[5]
-
Incubate for 3 hours at 37°C. During this time, viable cells will reduce the MTT into a blue formazan precipitate.
-
After incubation, extract the formazan from the tissues by submerging them in 1.5 mL of isopropanol and shaking for at least 2 hours at room temperature.[5]
-
-
Data Analysis:
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 550 nm.
-
Calculate the percent viability for each tissue relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is less than or equal to 50% of the negative control.[5]
-
Signaling and Toxicity Pathway
Glycol ethers, including Diethylene glycol monohexyl ether, can exert their toxicity through various mechanisms. A key pathway involves their metabolism and the subsequent induction of cellular stress. The following diagram illustrates a plausible signaling pathway for glycol ether-induced toxicity.
Caption: Plausible toxicity pathway of Diethylene glycol monohexyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethylene glycol monohexyl ether | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1572 - DIETHYLENE GLYCOL MONOHEXYL ETHER [inchem.org]
- 4. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlab-store.com [sterlab-store.com]
- 6. youtube.com [youtube.com]
Synthetic Origin of 1,2,10-Decanetriol: A Technical Guide to its Preparation from Natural Precursors
Introduction: Extensive literature review indicates that 1,2,10-decanetriol is a synthetic compound not known to occur naturally. This technical guide, designed for researchers, scientists, and drug development professionals, details a viable synthetic pathway to this compound commencing from undecylenic acid, a derivative of castor oil, a readily available natural resource. The synthesis involves a three-step process: the oxidative decarboxylation of undecylenic acid to yield 9-decenyl chloride, followed by its conversion to 9-decen-1-ol, and culminating in the dihydroxylation of 9-decen-1-ol to afford the target molecule, this compound. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Overall Synthetic Workflow
The synthesis of this compound from the natural precursor, undecylenic acid, is a multi-step process that can be tailored to yield either the syn or anti diastereomer of the final product, depending on the dihydroxylation method employed.
Step 1: Synthesis of 9-Decenyl Chloride from Undecylenic Acid
The initial step involves the oxidative decarboxylation of undecylenic acid using lead tetraacetate in the presence of lithium chloride. This reaction, a modified Hunsdiecker reaction, efficiently removes a carboxyl group and introduces a chlorine atom.
Experimental Protocol: Oxidative Decarboxylation
-
To a 50 mL three-necked flask equipped with a reflux condenser, an argon inlet, and a magnetic stirrer, add undecylenic acid (4.6 g, 0.025 mol), lead tetraacetate (11 g, 0.025 mol), and lithium chloride (1.06 g, 0.025 mol).
-
Add 30 mL of anhydrous benzene to the flask.
-
Heat the reaction mixture to 80°C under an argon atmosphere with continuous stirring.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove insoluble lead salts.
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation under atmospheric pressure.
-
Distill the residue under reduced pressure (933.256 Pa) at 85°C to obtain 9-decenyl chloride.[1]
Quantitative Data: Synthesis of 9-Decenyl Chloride
| Parameter | Value | Reference |
| Starting Material | Undecylenic Acid | [1] |
| Reagents | Lead Tetraacetate, Lithium Chloride | [1][2][3][4][5] |
| Solvent | Anhydrous Benzene | [1][3] |
| Temperature | 80°C | [1] |
| Pressure | Atmospheric (reaction), Reduced (distillation) | [1] |
| Yield | ~80% | [1] |
Step 2: Synthesis of 9-Decen-1-ol from 9-Decenyl Chloride
The second step is a two-part process involving the conversion of 9-decenyl chloride to 9-decenyl acetate via nucleophilic substitution, followed by hydrolysis to yield 9-decen-1-ol.
Experimental Protocol: Conversion to 9-Decen-1-ol
Part A: Synthesis of 9-Decenyl Acetate
-
In a 50 mL two-necked flask equipped with a reflux condenser, an argon inlet, and a magnetic stirrer, place 9-decenyl chloride (1.04 g, 0.0059 mol) and potassium acetate (1.171 g, 0.0118 mol).
-
Add 10 mL of dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 130-140°C and stir for 1.5-2 hours.
-
After cooling, wash the organic layer with water and sodium bicarbonate solution until neutral.
-
Dry the organic layer with anhydrous sodium sulfate.
Part B: Hydrolysis to 9-Decen-1-ol
-
In a 50 mL round-bottom flask with a reflux condenser and magnetic stirrer, combine the crude 9-decenyl acetate, potassium hydroxide (0.56 g, 0.01 mol), 3 mL of water, and 2 mL of methanol.
-
Heat the mixture to boiling on an oil bath for 1-2 hours.
-
After cooling, add 3 mL of water and acidify with dilute hydrochloric acid.
-
Extract the organic layer with diethyl ether and dry over anhydrous sodium sulfate.
-
Remove the ether and methanol by distillation at atmospheric pressure.
-
Distill the remaining solution under reduced pressure (533.289 Pa) at 120°C to obtain pure 9-decen-1-ol.[1]
Quantitative Data: Synthesis of 9-Decen-1-ol
| Parameter | Value | Reference |
| Starting Material | 9-Decenyl Chloride | [1] |
| Reagents (Part A) | Potassium Acetate, DMSO | [1] |
| Reagents (Part B) | Potassium Hydroxide, Methanol, Water | [1] |
| Temperature (Part A) | 130-140°C | [1] |
| Temperature (Part B) | Boiling | [1] |
| Overall Yield | ~86% (from 9-decenyl chloride) | [1] |
Step 3: Dihydroxylation of 9-Decen-1-ol to this compound
The final step is the dihydroxylation of the terminal double bond of 9-decen-1-ol. This can be achieved through two primary methods to yield either the syn or anti diastereomer of this compound.
Method A: syn-Dihydroxylation (Upjohn Dihydroxylation)
This method utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to produce the syn-diol.[6][7][8][9]
-
Dissolve 9-decen-1-ol (1 mmol) in a mixture of acetone and water (10:1 v/v, 10 mL).
-
Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) and stir until dissolved.
-
At room temperature, add a catalytic amount of osmium tetroxide (0.01-0.05 equivalents) as a solution in toluene.[10]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield syn-1,2,10-decanetriol.[10][11]
Method B: anti-Dihydroxylation (Epoxidation and Hydrolysis)
This two-step procedure involves the epoxidation of the alkene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the epoxide to give the anti-diol.[12][13][14][15]
Part A: Epoxidation
-
Dissolve 9-decen-1-ol (1 mmol) in dichloromethane (CH₂Cl₂) in a flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude epoxide.[16][17]
Part B: Acid-Catalyzed Hydrolysis
-
Dissolve the crude epoxide in a mixture of acetone and water.
-
Add a catalytic amount of sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield anti-1,2,10-decanetriol.[12][18][19]
Quantitative Data: Dihydroxylation of 9-Decen-1-ol
| Parameter | syn-Dihydroxylation (Upjohn) | anti-Dihydroxylation (Epoxidation/Hydrolysis) |
| Key Reagents | OsO₄ (catalytic), NMO | m-CPBA, H₂SO₄ (catalytic) |
| Stereochemistry | syn-addition | anti-addition |
| Typical Solvents | Acetone/Water | CH₂Cl₂ (epoxidation), Acetone/Water (hydrolysis) |
| Typical Yields | Generally high | Generally high |
While this compound is not found in nature, it can be efficiently synthesized from undecylenic acid, a derivative of the natural product castor oil. The synthetic route is robust, and the final dihydroxylation step can be controlled to produce either the syn or anti diastereomer, providing valuable tools for researchers in various scientific disciplines. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the laboratory preparation of this versatile triol.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. organicreactions.org [organicreactions.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 1,2,10-Decanetriol (CAS 91717-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The known properties of 1,2,10-Decanetriol are summarized in the table below. These values are aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 91717-85-0 | Multiple |
| Molecular Formula | C₁₀H₂₂O₃ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| IUPAC Name | decane-1,2,10-triol | N/A |
| Synonyms | 1,2,10-Trihydroxydecane | |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 66.0 to 70.0 °C | [2] |
| Boiling Point (Predicted) | 341.486 °C at 760 mmHg | [1] |
| Density (Calculated) | 1.02 g/cm³ | [1] |
| Flash Point (Calculated) | 162.031 °C | [1] |
| SMILES | OCC(O)CCCCCCCCO | [1] |
| InChI | 1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | [1] |
| InChIKey | RHINSRUDDXGHLV-UHFFFAOYSA-N | [1] |
Suppliers
This compound is available from several chemical suppliers, indicating its use in research and manufacturing.
| Supplier | Location | Notes |
| Achemica | Switzerland | Chemical manufacturer since 2010.[1] |
| Alfa Chemistry | USA | Chemical distributor since 2012.[1] |
| International Laboratory Limited | USA | Chemical manufacturer since 2002.[1] |
| Amadis Chemical Company Limited | - | Listed as a supplier.[3] |
| Combi-Blocks, Inc. | USA | Supplier of laboratory chemicals. |
| Santa Cruz Biotechnology | USA | Supplier of biochemicals for research.[4] |
| Sigma-Aldrich | USA | Supplier for early discovery researchers. |
| TCI (Tokyo Chemical Industry) | Japan | Supplier of research chemicals.[5] |
| Echemi | - | Online chemical marketplace.[6] |
| Ambeed | - | Supplier of chemical building blocks.[7] |
| Firsky International Trade (Wuhan) Co., Ltd | China | Supplier of pharmaceutical intermediates.[4] |
| ChemBuyersGuide.com, Inc. | - | Online directory of chemical suppliers.[3] |
| BIOZOL | Germany | Supplier of life science reagents.[8] |
| CymitQuimica | Spain | Supplier of laboratory chemicals.[5] |
| BenchChem | USA | Supplier of high-purity research chemicals.[2] |
Conceptual Experimental Protocol: Synthesis of a Phospholipid Analog
Given the structure of this compound, it can serve as a precursor for synthetic lipids. The following is a hypothetical, generalized protocol for the synthesis of a simplified phospholipid analog. This protocol is for illustrative purposes and has not been experimentally validated for this specific compound.
Objective: To synthesize a phospholipid analog with a 1,2-decanetriol backbone.
Materials:
-
This compound
-
Fatty acid chloride (e.g., stearoyl chloride)
-
Phosphoryl chloride (POCl₃)
-
Choline tosylate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Methodology:
-
Monoprotection of the primary hydroxyl group: The more reactive primary hydroxyl group at the 10-position can be selectively protected using a suitable protecting group (e.g., trityl chloride) to prevent its reaction in the subsequent steps.
-
Esterification: The two hydroxyl groups at the 1 and 2 positions are esterified with a fatty acid chloride (e.g., stearoyl chloride) in the presence of a base like pyridine or TEA in an anhydrous solvent like DCM.
-
Deprotection: The protecting group on the 10-hydroxyl is removed under appropriate conditions (e.g., mild acid for a trityl group).
-
Phosphorylation: The deprotected hydroxyl group at the 10-position is then reacted with phosphoryl chloride to introduce the phosphate group.
-
Headgroup attachment: The resulting phosphate is coupled with a headgroup, such as choline (from choline tosylate), to form the final phospholipid analog.
-
Purification: The final product is purified by silica gel column chromatography.
Conceptual Signaling Pathway Involvement
While there is no direct evidence of this compound's involvement in biological signaling, synthetic lipids derived from it could potentially integrate into cellular membranes and modulate signaling pathways. For instance, a synthetic phospholipid analog could alter membrane fluidity or interact with membrane-bound enzymes.
The following diagram illustrates a hypothetical mechanism where a synthetic lipid analog, derived from this compound, integrates into a cell membrane and influences a generic signaling cascade.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel molecules for materials science and drug development. While its direct biological effects are not well-documented, its structure provides a versatile platform for creating new chemical entities, such as lipid analogs, which could have interesting biological properties. Further research is needed to explore the full potential of this compound and its derivatives in various scientific and therapeutic areas. The provided conceptual frameworks for synthesis and biological interaction are intended to stimulate further investigation into this molecule.
References
- 1. Synthesis and biological activities of 2 alpha-chloro-1-epicalcitriol and 1-epicalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Synthesis and Biological Activity of 2-Methylene Analogues of Calcitriol and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
1,2,10-Decanetriol molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,10-decanetriol, a linear triol of interest in various chemical and research applications. The information is presented to be a valuable resource for professionals in research and development.
Core Chemical Identity
This compound is a chemical compound characterized by a ten-carbon aliphatic chain with three hydroxyl (-OH) groups located at the first, second, and tenth positions. Its chemical structure imparts specific polarity and reactivity, making it a subject of interest in organic synthesis and material science.
Molecular Formula and Weight
The empirical and molecular formula for this compound is C10H22O3 .[1][2][3] Its molecular weight has been consistently reported as 190.28 g/mol [1][3][4] with some sources indicating 190.29 g/mol .[2]
Physicochemical Properties
This compound is typically available as a white to almost white crystalline powder.[3] This section summarizes its key quantitative properties.
Data Presentation
| Property | Value | Source(s) |
| Molecular Weight | 190.28 g/mol | [1][3][4] |
| Molecular Formula | C10H22O3 | [1][2][3] |
| Purity (by GC) | >97.0% | [3] |
| Melting Point | 66.0 to 70.0 °C | |
| CAS Number | 91717-85-0 | [1][2] |
Experimental Protocols and Applications
Visualizing Chemical Information
The following diagram illustrates the key identifiers and structural information for this compound.
Caption: Key chemical identifiers and properties of this compound.
References
Spectroscopic Profile of 1,2,10-Decanetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,10-decanetriol, a triol of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values and established principles of spectroscopic analysis for the functional groups present in the molecule. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside graphical representations of the analytical workflows.
Physicochemical Properties
This compound is a C10 tri-alcohol with the chemical formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol .[1][2][3] It exists as a white to almost white solid at room temperature.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2][3] |
| IUPAC Name | decane-1,2,10-triol | [1] |
| CAS Number | 91717-85-0 | [4] |
| Appearance | White to Almost white powder to crystal | [2] |
| Monoisotopic Mass | 190.15689456 Da | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and established spectroscopic principles and should be considered as a guide for experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | m | 1H | H-2 |
| ~3.60 | t | 2H | H-10 |
| ~3.41 | dd | 1H | H-1a |
| ~3.35 | dd | 1H | H-1b |
| ~1.58 | m | 2H | H-9 |
| ~1.20-1.45 | m | 12H | H-3 to H-8 |
| - | s (broad) | 3H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~74.5 | C-2 |
| ~66.8 | C-1 |
| ~62.9 | C-10 |
| ~33.0 | C-3 |
| ~32.8 | C-8 |
| ~29.5 | C-4, C-5, C-6, C-7 |
| ~25.8 | C-9 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (H-bonded) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1260-1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion, likely low abundance) |
| 172 | [M - H₂O]⁺ |
| 154 | [M - 2H₂O]⁺ |
| 136 | [M - 3H₂O]⁺ |
| 45 | [CH(OH)CH₂OH]⁺ (α-cleavage) |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to generate a list of chemical shifts for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Clean the ATR crystal and press arm thoroughly with a suitable solvent and a lint-free wipe after analysis.
-
Mass Spectrometry (MS)
This protocol outlines the general procedure for obtaining a mass spectrum of this compound using Electron Ionization (EI).
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
-
This compound sample
-
Suitable solvent for sample introduction (e.g., methanol, dichloromethane)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI).
-
Set the electron energy to 70 eV.
-
-
Sample Introduction:
-
GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample onto the probe, evaporate the solvent, and insert the probe into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), if present.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
Solubility Profile of 1,2,10-Decanetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,10-Decanetriol, a long-chain triol of interest in various scientific and pharmaceutical applications. Due to its amphiphilic nature, stemming from a ten-carbon backbone and three hydroxyl groups, its solubility behavior is a critical parameter for formulation, delivery, and biological interaction studies. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents relevant physicochemical properties.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | White to almost white crystalline solid | [1][2] |
| Melting Point | 66 °C | [3][4] |
| Boiling Point (Predicted) | 341.5 ± 12.0 °C | [3][4] |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 14.45 ± 0.20 | [3] |
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The information available is qualitative, indicating its general behavior in common solvents.
| Solvent | Qualitative Solubility |
| Water | Slightly Soluble[3][4][5] |
| Methanol | Slightly Soluble[3][4][5] |
The term "slightly soluble" suggests that the compound does not dissolve to a significant extent in these solvents under standard conditions. The long hydrophobic ten-carbon chain is the primary contributor to its limited aqueous solubility, while the three hydrophilic hydroxyl groups allow for some interaction with polar solvents like water and methanol. For drug development and other applications requiring solution-based formulations, the use of co-solvents, surfactants, or other solubilization techniques may be necessary.
Experimental Protocols for Solubility Determination
For researchers seeking to establish quantitative solubility data for this compound, the following established methodologies are recommended.
Method 1: Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a defined period to form a saturated solution. The concentration of the dissolved solute in the supernatant is then quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter syringe (e.g., 0.22 µm pore size).
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. As this compound lacks a strong chromophore, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) would be appropriate. Gas Chromatography (GC) can also be used.
-
Data Reporting: Express the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L).
Method 2: Potentiometric Titration (for Ionizable Compounds)
While this compound is not strongly ionizable, this method can be adapted to determine the pKa and intrinsic solubility.
Principle: The compound is dissolved in a mixture of water and a co-solvent, and the pH is monitored during titration with a strong acid or base. The resulting data can be used to calculate the pKa and, subsequently, the intrinsic solubility.
Detailed Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a mixture of water and a water-miscible co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
-
Solubility Calculation: Use the Henderson-Hasselbalch equation to calculate the intrinsic solubility from the pKa and the solubility at different pH values.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for determining and applying solubility data.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 1,2,10-Decanetriol
Introduction
1,2,10-Decanetriol is a long-chain aliphatic triol with hydroxyl groups at the 1, 2, and 10 positions. This molecular structure suggests its potential utility as a surfactant, emulsifier, or a monomer for polyester synthesis in various industries, including pharmaceuticals and materials science. A thorough understanding of its thermal stability and decomposition mechanisms is paramount for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide outlines the predicted thermal behavior of this compound, including its anticipated stability, decomposition pathways, and recommended experimental protocols for its analysis.
Predicted Thermal Stability and Decomposition Onset
The thermal stability of this compound is primarily dictated by the C-C and C-O bond energies within its aliphatic backbone and at its hydroxyl functionalities. In an inert atmosphere, long-chain aliphatic alcohols generally exhibit good thermal stability. The onset of thermal decomposition for compounds of this nature is typically expected to occur at temperatures exceeding 200°C.
The presence of three hydroxyl groups can influence its thermal stability in several ways:
-
Intermolecular Hydrogen Bonding: Extensive hydrogen bonding between the hydroxyl groups will lead to a higher boiling point and may increase the energy required to initiate decomposition.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding, particularly between the adjacent hydroxyl groups at the 1 and 2 positions, could influence the conformation of the molecule and its decomposition kinetics.
-
Reactivity of Hydroxyl Groups: At elevated temperatures, the hydroxyl groups are the most likely sites for initiating decomposition reactions, such as dehydration.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through a complex series of reactions. The primary decomposition pathways are likely to involve dehydration, followed by isomerization, cyclization, and chain scission.
Primary Decomposition: Dehydration
The initial and most favored decomposition step is anticipated to be the elimination of water (dehydration). This can occur through several mechanisms:
-
Intermolecular Dehydration: Two molecules of this compound can react to form an ether linkage with the elimination of a water molecule.
-
Intramolecular Dehydration: A single molecule can undergo dehydration to form unsaturated alcohols or cyclic ethers. Given the positions of the hydroxyl groups, the formation of a five- or six-membered cyclic ether involving the hydroxyl groups at the 1 and 10 or 2 and 10 positions is plausible, though less likely without a catalyst. Dehydration involving the 1,2-diol moiety is more probable, potentially leading to the formation of an epoxide or an unsaturated alcohol.
Secondary Decomposition Reactions
Following the initial dehydration, the resulting unsaturated species and the remaining triol can undergo further decomposition:
-
Isomerization: The initial decomposition products can rearrange to form more stable isomers.
-
Cyclization: Intramolecular reactions can lead to the formation of various cyclic compounds.
-
Chain Scission: At higher temperatures, the carbon-carbon bonds in the aliphatic chain will begin to break, leading to the formation of smaller volatile fragments such as aldehydes, ketones, and hydrocarbons.
A plausible decomposition pathway is visualized in the following diagram:
Hypothetical Quantitative Data
In the absence of experimental data, the following table presents a hypothetical summary of thermal properties for this compound based on the analysis of similar long-chain aliphatic alcohols. These values are predictive and require experimental validation.
| Parameter | Predicted Value | Analytical Method |
| Melting Point | 70-80 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | Derivative Thermogravimetry (DTG) |
| Residual Mass at 600°C (Inert Atmosphere) | < 5% | Thermogravimetric Analysis (TGA) |
Recommended Experimental Protocols
To empirically determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss profile as a function of temperature.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Sample Preparation: A small, uniform sample (5-10 mg) should be placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon with a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) should also be plotted to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic/endothermic events associated with decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small sample (2-5 mg) should be hermetically sealed in an aluminum pan.
-
Atmosphere: High-purity nitrogen or argon with a constant flow rate.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the onset of the melting endotherm.
The workflow for this experimental approach is illustrated below:
Conclusion
While specific experimental data for this compound is currently unavailable, this guide provides a scientifically grounded prediction of its thermal stability and decomposition behavior. It is anticipated that this compound possesses moderate thermal stability, with decomposition initiating via dehydration reactions. For any application involving this compound at elevated temperatures, it is imperative that the predictive data presented herein be confirmed through rigorous experimental analysis using the recommended TGA and DSC protocols.
A Comprehensive Review of Long-Chain Triols: From Synthesis to Biological Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Long-chain triols, a class of lipids characterized by a lengthy hydrocarbon tail and three hydroxyl groups, are emerging as molecules of significant interest across various scientific disciplines. From their role as biomarkers in geochemical studies to their potential applications in materials science and pharmacology, a thorough understanding of their properties and functions is crucial. This technical guide provides an in-depth review of the current literature on long-chain triols, focusing on their synthesis, analytical methodologies, biological activities, and potential signaling pathways.
Chemical Structure and Occurrence
Long-chain triols are aliphatic compounds typically containing 18 to 32 carbon atoms, with three hydroxyl (-OH) groups attached to the carbon backbone. A particularly important subclass is the vicinal triols, specifically the 1,2,3-alkanetriols, where the hydroxyl groups are located on three consecutive carbon atoms.
These lipids are found in various natural sources, including:
-
Marine Sediments: Long-chain diols and triols are recognized as lipid biomarkers in marine and lacustrine sediments. For instance, C29 1,9,10-triol has been identified in lake sediments and is thought to originate from ferns like Azolla microphylla and Cyathea weatherbyana.[1] The presence and distribution of these compounds can provide valuable insights into past environmental and climatic conditions.
-
Plant Cuticular Waxes: The outer protective layer of plants, the cuticular wax, is a complex mixture of very-long-chain fatty acids and their derivatives, which can include alcohols. While the presence of long-chain triols is less common than other wax components, their potential contribution to the protective properties of the cuticle is an area of ongoing research.[2][3][4][5][6]
Synthesis of Long-Chain Triols
The controlled synthesis of long-chain triols, particularly with specific stereochemistry, is essential for studying their biological functions. A key synthetic strategy involves the dihydroxylation of allylic alcohols.
Molybdenum-Catalyzed Asymmetric anti-Dihydroxylation
A significant advancement in the synthesis of 1,2,3-triols is the use of a chiral molybdenum-bishydroxamic acid complex as a catalyst with hydrogen peroxide as the oxidant. This method allows for the highly enantio- and diastereoselective anti-dihydroxylation of allylic alcohol precursors. The reaction proceeds through an initial enantioselective epoxidation followed by a regioselective ring-opening, both catalyzed by the molybdenum complex, yielding the desired 1,2,3-triol structure with high control over its stereochemistry.[7][8]
Osmium-Catalyzed syn-Dihydroxylation
Another established method for creating vicinal diols is through dihydroxylation using osmium tetroxide (OsO₄). By employing a mixture of OsO₄ and tetramethylethylenediamine (TMEDA), a directed dihydroxylation of allylic alcohols can be achieved. This approach utilizes hydrogen bonding to control the stereochemical outcome, leading to the formation of syn-diols.[9]
Analytical Methodologies
The accurate detection and quantification of long-chain triols in complex biological and environmental samples require sensitive and selective analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of long-chain lipids. Prior to analysis, the hydroxyl groups of the triols are typically derivatized, for example, by silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility.[1] The separation of the derivatized triols is achieved on a gas chromatograph, followed by detection and identification using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Post-Column Derivatization
For the analysis of vicinal diols, a highly selective and sensitive method involves liquid chromatography-post column derivatization coupled with double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS).[10][11][12][13] In this technique, after the separation of the vicinal diols by LC, they are reacted with a derivatizing agent such as 6-bromo-3-pyridinylboronic acid (BPBA) in a post-column reactor. The resulting BPBA-vicinal-diol esters exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br), which allows for their selective detection by mass spectrometry. This method offers high sensitivity, with limits of detection in the nanomolar range.[10][11][13]
Biological Activities and Potential Signaling Pathways
The biological roles of long-chain triols are not as well-defined as those of other lipid classes like fatty acids or phospholipids. However, emerging research suggests their involvement in several physiological and pathological processes.
Antimicrobial Activity
While direct studies on the antimicrobial properties of long-chain triols are limited, research on related long-chain, water-soluble, dendritic tricarboxylato amphiphiles has shown that increasing the alkyl chain length (from C13 to C22) generally enhances antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[14] This suggests that the long hydrocarbon chain of triols could contribute to antimicrobial effects, potentially by disrupting microbial cell membranes.
Effects on Skin Barrier Function
The skin's outermost layer, the stratum corneum, relies on a complex lipid matrix to maintain its barrier function. This matrix is primarily composed of ceramides, cholesterol, and free fatty acids. While the direct role of long-chain triols in this barrier is not well-established, studies on the application of plant oils containing various lipids have shown that they can influence skin barrier homeostasis and inflammation.[15] Given their amphiphilic nature, it is plausible that long-chain triols could integrate into the lipid lamellae of the stratum corneum and modulate its properties, though further research is needed to confirm this.
Potential Role in Signaling
Lipid signaling is a crucial aspect of cellular communication, with molecules like diacylglycerol (DAG) and inositol triphosphate (IP₃) acting as well-known second messengers.[16][17] These molecules are typically generated in response to external stimuli and activate downstream signaling cascades.
While a specific signaling pathway directly initiated by long-chain triols has yet to be elucidated, the study of vicinal diols derived from epoxy fatty acids offers some clues. These diols can counteract the biological activity of their epoxide precursors and are recognized as promoting inflammation.[10] This suggests that long-chain triols could also function as signaling molecules, potentially modulating inflammatory responses or other cellular processes. The structural similarity of the 1,2,3-triol moiety to the glycerol backbone of signaling lipids like DAG warrants further investigation into their potential interaction with protein kinases and other signaling proteins.
Experimental Protocols
Synthesis of a 1,2,3-Triol via Dihydroxylation of an Allylic Alcohol
Objective: To synthesize a vicinal triol from a corresponding allylic alcohol using a directed dihydroxylation method.
Materials:
-
Allylic alcohol (e.g., 1-dodecen-3-ol)
-
Osmium tetroxide (OsO₄)
-
Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfite (aq.)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure (based on the TMEDA/OsO₄ method[9]):
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve OsO₄ in anhydrous THF at -78°C.
-
Slowly add TMEDA to the solution and stir for 5 minutes.
-
Add the allylic alcohol to the reaction mixture and continue stirring at -78°C for 1 hour.
-
Allow the reaction to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add THF and an aqueous solution of sodium sulfite to the residue.
-
Heat the mixture at reflux for 3 hours.
-
After cooling, pour the mixture into brine and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and filter through a pad of Celite.
-
Evaporate the solvent under reduced pressure to obtain the crude triol.
-
Purify the product using column chromatography on silica gel.
Analysis of a Long-Chain Triol by GC-MS
Objective: To identify and quantify a long-chain triol in a sample using GC-MS.
Materials:
-
Sample containing the long-chain triol
-
Pyridine
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., Agilent DB-5ms)
Procedure (adapted from[1]):
-
Accurately weigh a known amount of the sample into a vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add pyridine and BSTFA to the dried sample.
-
Heat the vial at 60°C for 1 hour to facilitate derivatization.
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet: Split/splitless, operated in splitless mode at 300°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 6°C/min to 300°C and hold for 28 minutes.
-
-
MS Conditions:
-
Operate in electron ionization (EI) mode.
-
Scan a mass range appropriate for the expected derivatized triol (e.g., m/z 50-800).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized triol based on its retention time and mass spectrum.
-
Quantify the triol by comparing the peak area of its characteristic ions to the peak area of the internal standard.
-
Data Summary
Table 1: Examples of Identified Long-Chain Triols and Their Sources
| Compound Name | Carbon Chain Length | Hydroxyl Positions | Source | Reference |
| C29 Triol | 29 | 1, 9, 10 | Ferns (Azolla microphylla, Cyathea weatherbyana) in lake sediments | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molybdenum-catalyzed asymmetric anti-dihydroxylation of allylic alcohols | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of long-chain, water-soluble, dendritic tricarboxylato amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipids Signaling [flipper.diff.org]
- 17. Lipid signaling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Use of 1,2,10-Decanetriol in Cosmetic Formulations
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Application Notes on the Use of 1,2,10-Decanetriol and Representative Alkane Diols in Cosmetic Formulations
Executive Summary
Initial research indicates a significant lack of publicly available scientific literature and application-specific data for This compound in cosmetic formulations. This document aims to provide a comprehensive overview of the potential applications of this molecule based on the known functions of the broader class of polyols and, more specifically, alkane diols. Due to the limited data on this compound, this report will use Caprylyl Glycol (1,2-Octanediol) as a well-documented, structurally related alkane diol to illustrate the typical applications, experimental protocols, and performance data relevant to this class of ingredients. This approach provides a robust framework for understanding the potential roles of this compound while maintaining scientific accuracy and transparency regarding the current data limitations.
Introduction to Polyols and Alkane Diols in Cosmetics
Polyols, characterized by multiple hydroxyl (-OH) groups, and their subclass, alkane diols (with two hydroxyl groups), are versatile ingredients in the cosmetic industry. Their primary functions include:
-
Humectants: The hydroxyl groups attract and bind water, providing hydration to the skin.
-
Preservative Boosters: While not always classified as preservatives themselves, many alkane diols exhibit antimicrobial properties and can enhance the efficacy of traditional preservatives, allowing for lower concentrations and potentially reducing irritation.
-
Emollients and Solvents: They can improve the skin feel of formulations and help to dissolve other ingredients.
-
Texture Enhancers: They can modify the viscosity and spreadability of creams and lotions.
This compound, with its three hydroxyl groups and a ten-carbon chain, is structurally positioned to offer a combination of these
Application Notes and Protocols: 1,2,10-Decanetriol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,2,10-decanetriol as a versatile building block in organic synthesis. While specific, published examples of its use are limited, its unique trifunctional nature, with a vicinal diol and a terminal primary alcohol, offers a range of possibilities for the synthesis of complex molecules, including macrocycles, chiral synthons, and as a linker in bioconjugates.
Physicochemical Properties and Handling
This compound is a C10 aliphatic triol that is commercially available.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₃ | [1] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| CAS Number | 91717-85-0 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 66-70 °C | [4] |
| Boiling Point | 341.5±12.0 °C (Predicted) | [5] |
| Density | 1.020±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in methanol and water | [5] |
Storage and Handling: Store in a cool, dry place away from incompatible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potential Applications in Organic Synthesis
The trifunctional nature of this compound allows for selective protection and functionalization strategies, making it a potentially valuable building block for various synthetic targets.
The eight-carbon chain separating the vicinal diol from the terminal primary alcohol makes this compound an attractive precursor for the synthesis of macrocyclic compounds.[6][7] Macrocyclization can be achieved through various strategies, such as ring-closing metathesis (RCM), macrolactonization, or etherification.
Logical Workflow for Macrocycle Synthesis:
Caption: General workflow for the synthesis of macrocycles from this compound.
Experimental Protocol: Hypothetical Synthesis of a 13-Membered Macrocyclic Ether
This protocol describes a plausible, though not explicitly documented, synthetic route.
-
Protection of the Vicinal Diol:
-
To a solution of this compound (1.0 g, 5.25 mmol) in anhydrous acetone (20 mL), add 2,2-dimethoxypropane (1.3 mL, 10.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 50 mg).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with triethylamine (0.5 mL) and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the acetonide-protected diol.
-
-
Functionalization of the Terminal Alcohol:
-
Dissolve the protected diol (1.1 g, 4.78 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add triethylamine (1.0 mL, 7.17 mmol) and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (0.45 mL, 5.74 mmol) and stir at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the mesylate.
-
-
Deprotection and Intramolecular Williamson Ether Synthesis:
-
Dissolve the crude mesylate in methanol (15 mL) and add a catalytic amount of p-TsOH (50 mg).
-
Stir at room temperature for 2 hours to remove the acetonide protecting group.
-
Neutralize with triethylamine and remove the solvent.
-
Dissolve the resulting crude triol monomesylate in anhydrous tetrahydrofuran (THF, 50 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.42 g, 10.5 mmol) in portions at 0 °C.
-
Heat the reaction mixture to reflux for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 13-membered macrocyclic ether.
-
| Step | Reactant | Reagent(s) | Expected Product | Notes |
| 1 | This compound | 2,2-Dimethoxypropane, p-TsOH | Acetonide-protected diol | Selective protection of the 1,2-diol. |
| 2 | Protected diol | MsCl, Et₃N | Mesylate of the terminal alcohol | Activation of the terminal hydroxyl group. |
| 3 | Mesylate | p-TsOH (deprotection), NaH | 13-membered macrocyclic ether | Intramolecular cyclization. |
When used in its enantiomerically pure form, (R)- or (S)-1,2,10-decanetriol can serve as a valuable chiral building block.[8][9][10][11] The chiral vicinal diol can be used to introduce stereocenters into a target molecule.
Logical Workflow for Chiral Synthon Development:
Caption: Workflow for the conversion of this compound into a chiral synthon.
Experimental Protocol: Hypothetical Synthesis of a Chiral Epoxy-alcohol
-
Monotosylation of the Primary Alcohol:
-
Dissolve (R)-1,2,10-decanetriol (1.0 g, 5.25 mmol) in anhydrous pyridine (10 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 g, 5.51 mmol) in one portion.
-
Stir the reaction at 0 °C for 6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over MgSO₄, concentrate, and purify by column chromatography to yield the monotosylate.
-
-
Base-induced Epoxidation:
-
Dissolve the monotosylate (1.5 g, 4.36 mmol) in anhydrous methanol (20 mL).
-
Add potassium carbonate (1.2 g, 8.72 mmol) and stir at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the chiral epoxy-alcohol.
-
| Step | Reactant | Reagent(s) | Expected Product | Notes |
| 1 | (R)-1,2,10-Decanetriol | TsCl, Pyridine | Monotosylate | Selective tosylation of the primary hydroxyl group over the secondary ones. |
| 2 | Monotosylate | K₂CO₃, Methanol | Chiral epoxy-alcohol | Intramolecular Williamson ether synthesis to form the epoxide. |
The linear C8 chain and the three hydroxyl groups of this compound make it a candidate for use as a flexible linker in the development of antibody-drug conjugates (ADCs) or other drug delivery systems.[12][13][14][15] The hydroxyl groups can be functionalized to attach to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug).
Conceptual Diagram of this compound as a Linker:
Caption: Conceptual representation of this compound in an antibody-drug conjugate.
Protocol Outline: Functionalization for Bioconjugation
-
Activation of Hydroxyl Groups: The hydroxyl groups can be activated for conjugation by conversion to more reactive functional groups such as esters, carbonates, or ethers containing terminal maleimides or alkynes for click chemistry.
-
Orthogonal Protection: To achieve selective conjugation, orthogonal protecting group strategies would be employed to differentiate the three hydroxyl groups.
-
Conjugation to Biomolecule and Payload: The activated linker would then be reacted sequentially with the antibody (e.g., via lysine or cysteine residues) and the payload.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecular architectures. The protocols and workflows presented here, while based on established chemical principles rather than specific literature examples for this exact molecule, are intended to provide a foundation for researchers to explore the synthetic utility of this versatile C10 triol. Further investigation into its applications is warranted and could lead to innovative synthetic routes for new materials and therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 91717-85-0 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 91717-85-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound CAS#: 91717-85-0 [m.chemicalbook.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Pool Meets Chiral Catalysis: Eight-Step Convergent Total Synthesis of Anticancer Natural Lipid Mycalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for 1,2,10-Decanetriol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,10-Decanetriol is a unique trifunctional monomer that holds significant promise as a precursor for the synthesis of advanced polymers. Its long aliphatic chain, coupled with three hydroxyl groups at positions 1, 2, and 10, allows for the creation of polymers with a combination of flexibility, hydrophobicity, and the potential for cross-linking or further functionalization. These characteristics make polymers derived from this compound attractive candidates for a variety of applications, particularly in the biomedical field, including drug delivery, tissue engineering, and as biodegradable elastomers.
The presence of a vicinal diol at one end and a primary alcohol at the other end of the C10 chain offers distinct reactivity, enabling the synthesis of polymers with controlled architectures. For instance, the primary alcohol at the 10-position can be selectively reacted under certain conditions, leaving the 1,2-diol moiety available for subsequent cross-linking or modification. This versatility allows for the fine-tuning of polymer properties to meet the demands of specific applications.
These application notes provide an overview of the potential polymerization methods for this compound and detailed protocols for the synthesis of novel polymers.
Polymer Synthesis Strategies
Polymers from this compound can be synthesized through several established polymerization techniques. The choice of method will dictate the polymer's structure, molecular weight, and properties.
-
Polycondensation: This is a step-growth polymerization method where the hydroxyl groups of this compound react with a dicarboxylic acid or its derivative (e.g., diacyl chloride, diester) to form polyester linkages. The trifunctionality of the triol can lead to the formation of branched or cross-linked polymers.
-
Enzymatic Polymerization: Lipases can be used as catalysts for the polycondensation of this compound with dicarboxylic acids.[1][2][3][4][5] This method offers mild reaction conditions and high selectivity, potentially favoring the reaction of the primary hydroxyl group.
-
Ring-Opening Polymerization (ROP): this compound can act as a trifunctional initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide.[6][7][8][9] This results in the formation of three-armed star-shaped polymers with a polyester backbone.
Data Presentation
Due to the limited availability of specific experimental data for polymers derived from this compound in the public domain, the following tables present hypothetical yet plausible data based on analogous polymer systems. These tables are intended to provide a framework for experimental design and characterization.
Table 1: Hypothetical Properties of Polyesters Synthesized from this compound and Dicarboxylic Acids via Polycondensation
| Dicarboxylic Acid Co-monomer | Molar Ratio (Triol:Diacid) | Catalyst | Reaction Temperature (°C) | Molecular Weight (Mw, kDa) | Glass Transition Temp. (Tg, °C) | Potential Applications |
| Sebacic Acid | 1:1.2 | Tin(II) octoate | 150 | 25 - 50 | -40 to -20 | Biodegradable elastomers, soft tissue engineering scaffolds.[10][11] |
| Adipic Acid | 1:1.2 | Titanium (IV) isopropoxide | 140 | 20 - 45 | -35 to -15 | Drug delivery matrices, flexible coatings.[12] |
| Citric Acid | 1:1 | None (self-catalyzed) | 130 | Cross-linked network | 10 - 30 | In situ cross-linkable hydrogels, adhesive biomaterials.[13] |
Table 2: Hypothetical Properties of Star-Shaped Polyesters Initiated by this compound via Ring-Opening Polymerization
| Cyclic Ester Monomer | Monomer to Initiator Ratio | Catalyst | Reaction Temperature (°C) | Arm Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Potential Applications |
| ε-Caprolactone | 100:1 | Tin(II) octoate | 110 | 11.4 | 1.2 - 1.4 | Drug encapsulation, injectable drug delivery systems.[6][14] |
| L-Lactide | 150:1 | Tin(II) octoate | 130 | 21.6 | 1.3 - 1.6 | 3D printing for tissue scaffolds, biodegradable implants. |
| Trimethylene Carbonate | 80:1 | TBD (organocatalyst) | 60 | 8.2 | 1.1 - 1.3 | Soft and flexible biomaterials, nerve guidance conduits.[15] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of polymers using this compound as a precursor.
Protocol 1: Synthesis of a Cross-linked Polyester via Melt Polycondensation with Sebacic Acid
Objective: To synthesize a biodegradable, cross-linked polyester elastomer from this compound and sebacic acid.
Materials:
-
This compound (FW: 190.28 g/mol )
-
Sebacic acid (FW: 202.25 g/mol )
-
Tin(II) octoate (catalyst)
-
Toluene
-
Ethanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump and cold trap
-
Condenser
-
Nitrogen inlet
Procedure:
-
Pre-polymer Synthesis:
-
Place this compound (e.g., 0.1 mol, 19.03 g) and sebacic acid (e.g., 0.12 mol, 24.27 g) in the three-neck flask.
-
Add Tin(II) octoate catalyst (0.1 wt% of total monomers).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Flush the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the mixture to 150°C with constant stirring. Water will be produced as a byproduct and collected in the condenser.
-
Continue the reaction for 4-6 hours until the evolution of water ceases.
-
Apply vacuum (approx. 1 mmHg) for another 2-4 hours to remove residual water and drive the polymerization to a higher molecular weight pre-polymer.
-
-
Cross-linking (Curing):
-
Pour the viscous pre-polymer into a Teflon mold.
-
Place the mold in a vacuum oven.
-
Heat the pre-polymer at 120°C under vacuum for 24-48 hours to induce cross-linking through the remaining hydroxyl and carboxylic acid groups. The curing time will influence the final mechanical properties.
-
-
Purification:
-
After curing, allow the polyester elastomer to cool to room temperature.
-
Swell the elastomer in toluene to remove any unreacted monomers and catalyst.
-
Wash the swollen elastomer with ethanol and dry under vacuum until a constant weight is achieved.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the pre-polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Mechanical Testing: To evaluate tensile strength, Young's modulus, and elongation at break.
Protocol 2: Enzymatic Synthesis of a Linear Polyester
Objective: To synthesize a linear polyester by selectively reacting the primary hydroxyl group of this compound with a dicarboxylic acid using a lipase catalyst.
Materials:
-
This compound
-
Divinyl adipate (as an activated dicarboxylic acid)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Vacuum line
Procedure:
-
Reaction Setup:
-
Dry the this compound and Novozym 435 under vacuum overnight.
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 mmol, 0.190 g) and divinyl adipate (e.g., 1 mmol, 0.198 g) in anhydrous toluene (5 mL).
-
Add Novozym 435 (e.g., 20 wt% of monomers).
-
-
Polymerization:
-
Heat the reaction mixture to 60-80°C with magnetic stirring.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC.
-
The reaction is typically run for 24-72 hours.
-
-
Purification:
-
After the desired molecular weight is achieved, stop the reaction by filtering off the enzyme.
-
Precipitate the polymer by pouring the toluene solution into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization:
-
As described in Protocol 1, with a focus on NMR to confirm the regioselectivity of the enzymatic reaction.
Protocol 3: Synthesis of a Three-Arm Star Polymer via Ring-Opening Polymerization of ε-Caprolactone
Objective: To synthesize a three-arm star-shaped poly(ε-caprolactone) using this compound as the initiator.
Materials:
-
This compound
-
ε-Caprolactone (distilled before use)
-
Tin(II) octoate
-
Anhydrous toluene
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Vacuum line
Procedure:
-
Reaction Setup:
-
Dry the this compound under vacuum overnight.
-
In a Schlenk flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 0.019 g) and anhydrous toluene (2 mL).
-
Add ε-caprolactone (e.g., 10 mmol, 1.14 g for a target degree of polymerization of 100 per arm).
-
Add Tin(II) octoate solution in toluene (e.g., monomer to catalyst ratio of 1000:1).
-
-
Polymerization:
-
Heat the reaction mixture to 110°C with magnetic stirring.
-
Monitor the monomer conversion by taking aliquots and analyzing them with ¹H NMR.
-
The reaction is typically complete within 4-24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve it in a small amount of dichloromethane.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter the polymer and dry it under vacuum at 40°C.
-
Characterization:
-
As described in Protocol 1. GPC analysis is crucial to confirm the narrow molecular weight distribution characteristic of a controlled polymerization.
Visualizations
Caption: General workflow for polymer synthesis from this compound.
Caption: Polycondensation pathway of this compound with a dicarboxylic acid.
References
- 1. d-nb.info [d-nb.info]
- 2. US5962624A - Enzymatic synthesis of polyesters - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of multi-component copolymers and their structural characterization. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradable Elastomers Enabling Thermoprocessing Below 100 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tough, Recyclable, and Degradable Elastomers for Potential Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradable elastomeric scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocols for reactions involving 1,2,10-Decanetriol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,10-Decanetriol (also known as 1,2,10-Trihydroxydecane) is a polyol, a molecule containing multiple hydroxyl (OH) groups. Its structure, featuring a vicinal diol at one end of a ten-carbon chain and a primary alcohol at the other, makes it a potentially versatile building block in organic synthesis and a candidate for investigation in materials science and drug development. The hydroxyl groups offer multiple points for chemical modification, allowing for the synthesis of various derivatives. This document provides key physicochemical data, a proposed experimental protocol for its synthesis, and an overview of its potential reactions.
Physicochemical Properties of this compound
Quantitative data for this compound is summarized below. This information is crucial for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 91717-85-0 | [1][2] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3] |
| Molecular Weight | 190.29 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >97.0% (GC) | [3] |
| SMILES | OCCCCCCCCC(O)CO | [3] |
| InChI Key | RHINSRUDDXGHLV-UHFFFAOYSA-N | [3] |
Experimental Protocols
Proposed Synthesis of this compound via Upjohn Dihydroxylation
This protocol details the conversion of a suitable starting material, 9-decen-1-ol, to this compound.
Objective: To synthesize this compound by creating a vicinal diol at the terminal double bond of 9-decen-1-ol.
Reaction Scheme:
Materials:
-
9-decen-1-ol
-
N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water, deionized
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-decen-1-ol (1 equivalent) in a 10:1 mixture of acetone and water.
-
Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) solution (1.5 equivalents).[4] Following this, add the catalytic amount of osmium tetroxide solution (0.002 equivalents) dropwise.[5] The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (9-decen-1-ol) is consumed.
-
Quenching the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30-60 minutes, during which the color of the solution should lighten.
-
Workup and Extraction:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Potential Reactions Involving this compound
As a triol, this compound has three reactive hydroxyl groups that can undergo a variety of common reactions for alcohols. The reactivity of these hydroxyl groups may differ: the -OH at the C10 position is a primary alcohol, while the -OH groups at C1 and C2 are primary and secondary, respectively. This difference in steric hindrance and electronic environment can potentially be exploited for selective reactions.
Key Potential Reactions:
-
Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides to form mono-, di-, or tri-esters. These derivatives could be explored for applications as prodrugs, lubricants, or monomers.
-
Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers. This can be used to introduce different functional groups or to protect the hydroxyl groups.
-
Oxidation: Selective oxidation of the primary hydroxyl groups (at C1 and C10) to aldehydes or carboxylic acids, or oxidation of the secondary hydroxyl group (at C2) to a ketone is possible using appropriate reagents (e.g., PCC, DMP, or TEMPO-based systems for selective oxidation).
-
Polymerization: The triol functionality allows this compound to act as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes, potentially creating branched or cross-linked polymers with unique properties.
Visualizations
Proposed Synthetic Workflow for this compound
The following diagram illustrates the proposed synthetic pathway from the starting material to the final purified product.
Caption: Proposed workflow for the synthesis of this compound.
Potential Reaction Sites of this compound
This diagram highlights the different types of hydroxyl groups on the this compound molecule, which are the primary sites for further chemical reactions.
Caption: Reactive hydroxyl groups on the this compound molecule.
References
Application Notes and Protocols for the Quantification of 1,2,10-Decanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,10-Decanetriol is a long-chain aliphatic triol with potential applications in various fields, including the development of novel surfactants, lipids for drug delivery systems, and as a precursor in polymer synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Analytical Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of the three hydroxyl groups in this compound, derivatization is required to increase its volatility and improve chromatographic performance. The following protocol describes a method based on trimethylsilylation (TMS) derivatization.
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction for Biological Matrices)
This protocol is suitable for extracting this compound from aqueous samples such as plasma or urine.
-
Reagents and Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., 1,2,12-dodecanetriol)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
-
Procedure:
-
Pipette 1 mL of the sample into a glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of ethyl acetate and 0.5 g of NaCl.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
-
2. Trimethylsilylation (TMS) Derivatization
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 30°C/min to 320°C, hold for 5 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (hypothetical for tris-TMS derivative of this compound):
-
Quantifier ion: m/z [specific fragment]
-
Qualifier ion 1: m/z [specific fragment]
-
Qualifier ion 2: m/z [specific fragment]
-
Internal Standard (IS): m/z [specific fragment]
-
-
Data Presentation: GC-MS Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Analytical Method 2: Quantification by HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
For applications where derivatization is not desirable, HPLC with a universal detector like an ELSD is a suitable alternative. This method is advantageous as it does not require the analyte to have a chromophore.
Experimental Protocol: HPLC-ELSD
1. Sample Preparation (Solid-Phase Extraction for Cleaner Samples)
This protocol is suitable for cleaner sample matrices or when a higher degree of purification is required.
-
Reagents and Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar non-volatile alcohol)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Dilute the sample (1 mL) with 1 mL of water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
2. HPLC-ELSD Instrumental Parameters
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
-
Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Data Presentation: HPLC-ELSD Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram: HPLC-ELSD Analysis
Caption: Workflow for HPLC-ELSD quantification of this compound.
Logical Relationship Diagram: Method Selection
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols for 1,2,10-Decanetriol in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,2,10-decanetriol as a versatile building block in the synthesis of specialty chemicals. The unique trifunctional nature of this long-chain aliphatic triol, with a vicinal diol at one end and a primary alcohol at the other, allows for the creation of novel polymers and functional molecules with tailored properties. This document offers detailed experimental protocols and data for the synthesis of specialty polyurethanes and serves as a guide for further research and development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 64.0 - 67.0 °C | |
| CAS Number | 91717-85-0 | [1][2][3] |
| Purity | >97.0% (GC) | [1] |
Application in Polyurethane Synthesis
This compound is a valuable monomer for the synthesis of polyurethanes. The presence of three hydroxyl groups allows for the formation of cross-linked or branched polymer structures, imparting unique mechanical and thermal properties to the resulting material. The long aliphatic chain contributes to flexibility and hydrophobicity.
Experimental Protocol: Synthesis of a Cross-Linked Polyurethane Elastomer
This protocol details the synthesis of a cross-linked polyurethane elastomer using this compound as the polyol component and diphenylmethane diisocyanate (MDI) as the isocyanate component.
Materials:
-
This compound
-
Diphenylmethane diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent unwanted side reactions of the isocyanate with water. This compound should be dried under vacuum at 40-50 °C for at least 4 hours. Anhydrous toluene should be used.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol% relative to the isocyanate) to the solution and stir for 15 minutes.
-
Isocyanate Addition: Slowly add diphenylmethane diisocyanate (MDI) (1.5 equivalents, to ensure an excess of NCO groups for cross-linking) dropwise to the reaction mixture at room temperature over a period of 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Casting and Curing: Once the polymerization is complete, pour the viscous polymer solution into a mold and cure in an oven at 100 °C for 12-24 hours to complete the cross-linking reaction and remove the solvent.
-
Characterization: The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (glass transition temperature, thermal stability), and swelling behavior in various solvents.
Quantitative Data Summary:
| Parameter | Value |
| NCO:OH Ratio | 1.5:1.0 |
| Catalyst Loading (DBTDL) | 0.1 mol% |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 - 6 hours |
| Curing Temperature | 100 °C |
| Curing Time | 12 - 24 hours |
Logical Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of a cross-linked polyurethane elastomer.
Potential Applications in Drug Delivery and Cosmetics
-
Drug Delivery: The triol functionality allows for the synthesis of biodegradable and biocompatible polyesters and polyurethanes. These polymers can be designed to form nanoparticles or hydrogels for the controlled release of therapeutic agents. The hydrophobic decane backbone can encapsulate lipophilic drugs, while the hydroxyl groups can be further functionalized for targeted delivery.
-
Cosmetics: In cosmetics, this compound can be used as a humectant and emollient in skin care formulations. Its derivatives, such as esters and ethers, could be synthesized to create novel surfactants, emulsifiers, and viscosity modifiers with unique sensory properties.
Proposed Synthetic Pathway for a Specialty Cosmetic Ester
This section outlines a proposed synthetic route for the esterification of this compound with a fatty acid, such as lauric acid, to create a specialty cosmetic ingredient with enhanced emollient properties.
Reaction Scheme:
This compound + Lauric Acid → this compound Monolaurate (and other esters) + H₂O
Proposed Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Lauric Acid
-
p-Toluenesulfonic acid (PTSA) as a catalyst
-
Toluene (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), lauric acid (1.0-1.2 equivalents), and a catalytic amount of PTSA (e.g., 1-2 mol%).
-
Add sufficient toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting ester can be purified by column chromatography.
Logical Diagram of Esterification
Caption: Proposed pathway for the synthesis of a specialty cosmetic ester.
Disclaimer: The provided protocols are intended as a guide for research and development purposes. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific applications and scales.
References
Application Notes and Protocols: 1,2,10-Decanetriol in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,10-Decanetriol is a long-chain triol with the molecular formula C₁₀H₂₂O₃.[1][2][3] Its structure, featuring a vicinal diol at one end of a ten-carbon chain and a primary alcohol at the other, makes it a molecule of interest for various applications in material science. While specific research on this compound in this field is not extensively documented, its chemical nature suggests potential utility as a monomer in polymer synthesis, a cross-linking agent, and a functional surfactant for nanoparticle synthesis and emulsion stabilization. These application notes provide detailed hypothetical protocols and expected outcomes for the use of this compound in these areas.
Application as a Monomer in Polyester Synthesis
The trifunctional nature of this compound allows it to be used as a monomer in the synthesis of branched or cross-linked polyesters. The primary hydroxyl group at the 10-position and the secondary hydroxyl at the 2-position are expected to be more reactive in esterification reactions than the primary hydroxyl at the 1-position, which is part of a 1,2-diol system. This differential reactivity can be exploited to create polyesters with pendant hydroxyl groups, which can be further functionalized.
Experimental Protocol: Synthesis of a Branched Polyester
This protocol describes the synthesis of a branched polyester using this compound and a dicarboxylic acid, such as adipic acid.
Materials:
-
This compound
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for water removal via a Dean-Stark apparatus)
-
Methanol (for purification)
-
Dichloromethane (for characterization)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Vacuum oven
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet, add this compound (e.g., 0.1 mol), adipic acid (e.g., 0.1 mol), and p-toluenesulfonic acid (e.g., 0.5 mol% of the diacid).
-
Add toluene to the flask to facilitate the removal of water formed during the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude polyester in a minimal amount of dichloromethane and precipitate it in an excess of cold methanol to remove unreacted monomers and catalyst.
-
Repeat the dissolution-precipitation step twice for further purification.
-
Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Expected Quantitative Data and Characterization
The resulting polyester would be characterized to determine its molecular weight, thermal properties, and chemical structure.
| Parameter | Expected Value | Characterization Technique |
| Number Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 3.0 | GPC |
| Glass Transition Temperature (Tg) | -20 to 10 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Hydroxyl Value | 50 - 150 mg KOH/g | Titration |
Logical Workflow for Polyester Synthesis
Application as a Cross-linking Agent in Polyurethane Foams
The three hydroxyl groups of this compound can react with isocyanate groups to form urethane linkages. This makes it a potential cross-linking agent in the synthesis of polyurethane foams, where it can increase the rigidity and thermal stability of the final material.
Experimental Protocol: Synthesis of a Rigid Polyurethane Foam
Materials:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
A polyether polyol (e.g., a sucrose-based polyol)
-
This compound (as a cross-linking agent)
-
Silicone surfactant
-
Amine catalyst (e.g., triethylenediamine)
-
Blowing agent (e.g., water or a hydrofluoroolefin)
Equipment:
-
High-speed mechanical stirrer
-
Paper cup or other suitable mold
-
Fume hood
-
Digital scale
Procedure:
-
In a paper cup, accurately weigh the polyether polyol, this compound, silicone surfactant, amine catalyst, and blowing agent.
-
Mix these components thoroughly for about 30 seconds using a high-speed mechanical stirrer.
-
Add the pre-weighed pMDI to the mixture and stir vigorously for 5-10 seconds until the mixture is homogeneous.
-
Immediately pour the reacting mixture into a mold and allow it to expand freely in a fume hood.
-
Observe and record the cream time, gel time, and tack-free time.
-
Allow the foam to cure at room temperature for at least 24 hours before characterization.
Expected Quantitative Data
The properties of the resulting foam can be tailored by varying the amount of this compound.
| Property | Expected Value (with this compound) | Characterization Technique |
| Density | 30 - 60 kg/m ³ | ASTM D1622 |
| Compressive Strength | 150 - 300 kPa | ASTM D1621 |
| Closed-cell Content | > 90% | ASTM D6226 |
| Thermal Conductivity | 0.020 - 0.028 W/m·K | ASTM C518 |
Signaling Pathway for Polyurethane Formation
Application as a Stabilizer in Nanoparticle Synthesis
The amphiphilic nature of this compound, with its hydrophilic triol head and hydrophobic decyl tail, suggests its potential use as a stabilizing agent in the synthesis of nanoparticles in a polyol process. The hydroxyl groups can coordinate to the surface of the growing nanoparticles, preventing aggregation, while the alkyl chain provides steric stability.
Experimental Protocol: Synthesis of Silver Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Ethylene glycol (solvent and reducing agent)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
Procedure:
-
In a three-neck round-bottom flask, dissolve a specific amount of this compound in ethylene glycol.
-
Heat the solution to a desired temperature (e.g., 120 °C) with stirring under a nitrogen atmosphere.
-
Separately, dissolve silver nitrate in a small amount of ethylene glycol.
-
Rapidly inject the silver nitrate solution into the hot this compound/ethylene glycol solution.
-
Allow the reaction to proceed for a set time (e.g., 1 hour), during which the solution should change color, indicating the formation of silver nanoparticles.
-
Cool the solution to room temperature.
-
Purify the nanoparticles by repeated centrifugation and redispersion in ethanol to remove excess reactants.
Expected Quantitative Data
| Parameter | Expected Value | Characterization Technique |
| Peak Wavelength (λ_max) | 400 - 450 nm | UV-Vis Spectroscopy |
| Average Particle Diameter | 10 - 50 nm | Transmission Electron Microscopy (TEM) / Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Zeta Potential Analyzer |
Workflow for Nanoparticle Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,10-Decanetriol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,10-decanetriol synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through the hydroboration-oxidation of an unsaturated precursor such as 9-decen-1,2-diol or a protected derivative.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge in multi-step organic syntheses. The following table outlines potential causes and recommended solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Hydroboration: The hydroboration of the terminal alkene is a critical step. Incomplete reaction leads to unreacted starting material. | - Optimize Borane Reagent: Use a slight excess of the borane reagent (e.g., BH₃·THF, 9-BBN). For substrates with existing hydroxyl groups, consider using a sterically hindered borane like 9-BBN to improve selectivity.[1] - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Solvent Quality: Use anhydrous and high-purity solvents (e.g., THF) to prevent quenching of the borane reagent. |
| Side Reactions: The presence of unprotected hydroxyl groups can lead to side reactions with the borane reagent. | - Use of Protecting Groups: Protect the existing hydroxyl groups (e.g., as silyl ethers or acetonides) before the hydroboration step. This prevents the borane from reacting with the hydroxyls. - Choice of Borane Reagent: As mentioned, sterically hindered boranes like 9-BBN can exhibit greater chemoselectivity for the alkene in the presence of alcohols. |
| Inefficient Oxidation: The oxidation of the intermediate organoborane to the alcohol is crucial for obtaining the final product. | - Oxidant and Base Concentration: Ensure the use of a sufficient excess of hydrogen peroxide (H₂O₂) and a suitable base (e.g., NaOH) to drive the oxidation to completion. - Temperature Control: The oxidation step is often exothermic. Maintain the reaction temperature within the optimal range to prevent decomposition of the product or reagents. |
| Product Loss During Workup and Purification: this compound is a polar molecule, which can lead to losses during aqueous workup and purification. | - Extraction Solvent: Use a polar organic solvent like ethyl acetate or a mixture of solvents for efficient extraction from the aqueous phase. Multiple extractions are recommended. - Purification Method: Column chromatography on silica gel is a common method for purifying polyols. A gradient elution with a polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can effectively separate the product from less polar impurities. |
Issue 2: Formation of Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Potential Cause | Recommended Solution |
| Isomeric Byproducts: Incomplete regioselectivity in the hydroboration step can lead to the formation of other decanetriol isomers. | - Anti-Markovnikov Addition: Hydroboration-oxidation favors the anti-Markovnikov product, placing the hydroxyl group on the terminal carbon.[1][2] Using a bulky borane reagent like 9-BBN can further enhance this selectivity. - Reaction Conditions: Slower addition of the borane reagent at a controlled temperature can improve regioselectivity. |
| Unreacted Starting Material: As discussed in the low yield section, incomplete reaction is a common source of impurities. | - Monitor Reaction Completion: Use TLC to ensure the complete consumption of the starting material before proceeding with the workup. |
| Over-oxidation or Degradation Products: Harsh reaction conditions can lead to the degradation of the starting material or product. | - Mild Reaction Conditions: Employ mild and controlled reaction conditions, especially during the oxidation step. Avoid excessive heat and prolonged reaction times. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and efficient method for synthesizing this compound is the hydroboration-oxidation of a suitable unsaturated precursor. A logical starting material would be 9-decen-1,2-diol or a protected form of this diol. The hydroboration-oxidation reaction proceeds with anti-Markovnikov selectivity, adding a hydroxyl group to the terminal carbon of the double bond.[1][2]
Q2: Why is the use of protecting groups important in this synthesis?
The starting material for the hydroboration step may already contain one or more hydroxyl groups. These hydroxyl groups can react with the borane reagent, leading to the formation of alkoxide-borane complexes and reducing the amount of borane available for the desired hydroboration of the alkene. This can result in lower yields and a more complex mixture of products. Protecting the existing hydroxyl groups before hydroboration prevents these side reactions.
Q3: What are some suitable protecting groups for the hydroxyl moieties?
Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals or ketals (if protecting a diol). The choice of protecting group depends on the overall synthetic strategy and the conditions required for subsequent steps. The protecting group must be stable to the hydroboration-oxidation conditions and easily removable at a later stage.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.
Q5: What is the best method for purifying the final product?
Due to its polar nature, this compound is typically purified by column chromatography on silica gel.[3] A gradient elution system, starting with a less polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective in separating the desired triol from less polar impurities and any remaining starting material.
Experimental Protocols
Key Experiment: Hydroboration-Oxidation of a Protected 9-decen-1,2-diol
This protocol describes a general procedure for the hydroboration-oxidation of a protected 9-decen-1,2-diol to yield the protected this compound.
Materials:
-
Protected 9-decen-1,2-diol (e.g., as a silyl ether or acetonide)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30% aqueous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the protected 9-decen-1,2-diol in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add the BH₃·THF solution dropwise to the stirred solution of the protected diol. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Oxidation: Once the hydroboration is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution. Caution: The addition of hydrogen peroxide can be exothermic.
-
Workup: After the addition of the oxidizing agents, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer multiple times with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Deprotection: The protecting groups on the resulting triol can be removed using standard deprotection protocols to yield this compound.
Visualizations
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting low yield.
Caption: Synthetic pathway to this compound.
Caption: Workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 1,2,10-Decanetriol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1,2,10-decanetriol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary laboratory-scale purification techniques for this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. Vacuum distillation is less commonly used for triols due to their high boiling points and potential for thermal decomposition.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities will largely depend on the synthetic route. Common impurities may include:
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Unreacted starting materials: Such as corresponding epoxides or diols.
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Reaction intermediates: Partially reacted species.
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Byproducts: Products from side reactions.
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Reagents and Solvents: Residual solvents from the synthesis and workup, or residual reagents and their byproducts.
Q3: My this compound sample is an oil or a waxy solid. Is this normal?
A3: Pure this compound is a white to almost white crystalline solid.[1] An oily or waxy appearance often indicates the presence of impurities that are depressing the melting point. Purification is recommended to obtain a crystalline product.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed by several methods:
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Melting Point Analysis: Pure this compound has a distinct melting point. A broad or depressed melting point range suggests the presence of impurities.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a relatively pure compound.
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Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| This compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| The compound is not pure enough. | Attempt purification by column chromatography first. | |
| No crystals form upon cooling. | The solution is not saturated. | Boil off some of the solvent to concentrate the solution.[3] |
| The cooling process is too rapid. | Allow the flask to cool slowly and undisturbed.[2][4] | |
| Nucleation is not initiated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[5] | |
| Low recovery of purified crystals. | Too much solvent was used initially. | Use the minimum amount of near-boiling solvent to dissolve the crude product.[4] |
| The crystals were washed with solvent that was not ice-cold. | Always use a minimum amount of ice-cold solvent to wash the crystals.[4] | |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration.[2] |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | The chosen eluent system is not optimal. | Develop a better solvent system using TLC, aiming for an Rf of 0.2-0.3 for this compound.[6] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles. | |
| The sample was loaded in too much solvent. | Dissolve the crude sample in a minimal amount of a polar solvent before loading.[6] | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution).[7] |
| The column runs dry. | The solvent level dropped below the top of the silica gel. | Continuously add eluent and never let the solvent level fall below the top of the stationary phase.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary solubility tests.
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, acetone, ethanol, water, or mixtures).
-
An ideal solvent will dissolve the compound when hot but not when cold.[2][4] A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[2][3]
-
-
Dissolution:
-
Cooling and Crystallization:
-
Isolation and Drying:
Protocol 2: Flash Column Chromatography of this compound
This protocol is for the purification of this compound on a silica gel column.
Methodology:
-
Eluent Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[6] A good starting point is a gradient of methanol or ethanol in dichloromethane or ethyl acetate.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or dichloromethane).[6]
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.[7]
-
-
Elution and Fraction Collection:
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Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[8]
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₃ | [1][9][10] |
| Molecular Weight | 190.28 g/mol | [1][9] |
| Appearance | White to Almost white powder to crystal | [1] |
| Purity (Typical) | >97.0% (GC) | [1] |
Table 2: Comparison of Purification Techniques
| Technique | Typical Recovery | Purity Achievable | Scale | Advantages | Disadvantages |
| Recrystallization | 70-90% (highly dependent on initial purity) | High | Milligrams to Kilograms | Simple, inexpensive, scalable | Can have lower yields, requires suitable solvent |
| Flash Column Chromatography | 50-80% | Very High | Milligrams to Grams | Excellent for complex mixtures, high purity | More complex, requires more solvent, less scalable |
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Decision-making process for purification and analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Technical Support Center: 1,2,10-Decanetriol Solubility in Reaction Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,10-decanetriol in various reaction media.
Troubleshooting Guide
Low solubility of this compound can lead to incomplete reactions, purification difficulties, and inconsistent results. The following guide provides a systematic approach to addressing these issues.
Problem: this compound is not dissolving in the chosen reaction solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Selection | The long alkyl chain of this compound imparts significant nonpolar character, while the three hydroxyl groups provide polarity. This amphipathic nature can lead to poor solubility in highly polar or nonpolar solvents. | A solvent with moderate polarity or a cosolvent system is likely to be more effective. |
| Low Temperature | The solubility of solids generally increases with temperature.[1][2][3] | Gently warming the solvent system may improve the dissolution of this compound. |
| Insufficient Mixing/Agitation | Inadequate agitation can lead to slow dissolution rates, especially for waxy solids. | Vigorous stirring or sonication can help break down solid aggregates and enhance solvation. |
| Supersaturation and Precipitation | The compound may initially dissolve, especially with heating, but then precipitate out of solution as it cools or as the reaction proceeds. | Employing a cosolvent system or maintaining a slightly elevated temperature throughout the experiment can help maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white, crystalline solid with a melting point of approximately 66°C.[4] It is known to have slight solubility in water and methanol.[4] Due to its structure, featuring a long hydrophobic carbon chain and three hydrophilic hydroxyl groups, its solubility is limited in both highly polar and nonpolar solvents.
Q2: Which solvents are recommended for dissolving this compound?
Q3: What is cosolvency and how can it help with this compound solubility?
A3: Cosolvency is a technique used to increase the solubility of a poorly soluble compound by adding a water-miscible solvent (a cosolvent) to the primary solvent system.[7][8][9] The cosolvent works by reducing the interfacial tension between the solute and the primary solvent, thereby improving solvation. For this compound, using a mixture of a polar solvent (like water or a short-chain alcohol) and a less polar cosolvent can effectively dissolve the compound.
Q4: Are there other methods to enhance the solubility of this compound?
A4: Yes, several other techniques can be employed, including:
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Solid Dispersion: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate.[6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its solubility in aqueous media.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can significantly alter solubility. However, this compound does not have readily ionizable groups.
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area of the solid, which can lead to a faster dissolution rate.[5]
Experimental Protocols
Protocol 1: Solubility Determination of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, DMSO, THF)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
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Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of your quantification method.
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Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility of this compound in the chosen solvent (e.g., in mg/mL or mol/L).
Protocol 2: Enhancing Solubility using a Cosolvent System
This protocol describes how to use a cosolvent system to improve the solubility of this compound for a reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., water, buffer)
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Cosolvent (e.g., ethanol, propylene glycol, PEG 400)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired final concentration of this compound in the reaction mixture.
-
In a separate container, dissolve the required amount of this compound in a minimal amount of the chosen cosolvent (e.g., ethanol). Gentle warming and stirring can be applied to aid dissolution.
-
In the main reaction vessel, add the primary reaction solvent.
-
While stirring the primary solvent, slowly add the concentrated solution of this compound in the cosolvent.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
Proceed with the addition of other reactants.
Note: It is crucial to determine the optimal ratio of the primary solvent to the cosolvent to ensure the solubility of all reaction components and the stability of the reaction.
Data Presentation
The following table provides an estimated solubility of this compound in various solvents based on the properties of similar long-chain polyols. Experimental verification is highly recommended.
| Solvent | Predicted Solubility | Notes |
| Water | Very Slightly Soluble | Solubility is expected to be low due to the long hydrophobic chain. |
| Methanol | Slightly Soluble | The polar hydroxyl groups interact favorably with methanol. |
| Ethanol | Soluble | A good balance of polarity makes it a suitable solvent. |
| Isopropanol | Soluble | Similar to ethanol, should be a good solvent. |
| Tetrahydrofuran (THF) | Moderately Soluble | The ether functionality and moderate polarity should allow for some dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is often a good solvent for a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent that should effectively solvate this compound. |
| Hexane | Insoluble | The high polarity of the triol head group will make it insoluble in nonpolar alkanes. |
| Toluene | Sparingly Soluble | May show some solubility due to the nonpolar alkyl chain. |
Visualizations
The following diagrams illustrate key concepts related to overcoming the solubility challenges of this compound.
Caption: A logical workflow for troubleshooting solubility problems.
Caption: A workflow for developing a suitable solvent system.
Caption: A simplified signaling pathway affected by polyols.
References
- 1. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceready.com.au [scienceready.com.au]
Side reactions and byproducts in 1,2,10-Decanetriol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,10-decanetriol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the syn-dihydroxylation of a suitable precursor, such as 9-decen-1-ol. The Sharpless asymmetric dihydroxylation is a highly utilized method for this transformation, as it allows for the stereoselective formation of the vicinal diol functionality.[1][2][3] This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[1][2]
Q2: What are the key reagents and their roles in the Sharpless asymmetric dihydroxylation for this compound synthesis?
The key reagents and their functions are summarized in the table below.
| Reagent | Function |
| 9-decen-1-ol | The starting material (substrate) containing the terminal alkene to be dihydroxylated. |
| Osmium Tetroxide (OsO₄) | The primary catalyst that reacts with the alkene to form a cyclic osmate ester intermediate.[2][4] |
| Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) | A chiral auxiliary that complexes with the osmium tetroxide to create a chiral catalytic species, thereby enabling enantioselective dihydroxylation.[1][2] |
| Co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆])) | A stoichiometric oxidant that regenerates the osmium tetroxide from its reduced form, allowing it to be used in catalytic amounts.[1][2] |
| Additives (e.g., methanesulfonamide) | Can accelerate the hydrolysis of the osmate ester intermediate, improving the catalytic turnover.[2] |
| Buffer | Maintains a slightly basic pH, which is optimal for the reaction.[1] |
Q3: What are the potential side reactions during the synthesis of this compound via Sharpless asymmetric dihydroxylation?
The primary side reaction of concern is the formation of the undesired enantiomer of the 1,2-diol, which reduces the enantiomeric excess of the final product. This can occur through a secondary, non-selective catalytic cycle.[2] Additionally, over-oxidation of the diol product can lead to the formation of other byproducts, though this is less common under standard Sharpless conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time. | Ensure the reaction is conducted under slightly basic conditions and at the recommended temperature (often 0°C to room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.[1][2] |
| Inefficient Catalytic Turnover: The co-oxidant is not effectively regenerating the osmium tetroxide. | Verify the purity and activity of the co-oxidant. Consider adding methanesulfonamide to accelerate the hydrolysis of the osmate ester and facilitate catalyst turnover.[2] | |
| Low Enantioselectivity (Low ee%) | Secondary Catalytic Cycle: The osmate ester intermediate is oxidized before it dissociates from the chiral ligand, leading to a non-selective dihydroxylation pathway.[2] | Increase the molar concentration of the chiral ligand to favor the primary, enantioselective pathway.[2] |
| Racemic Dihydroxylation: A portion of the reaction may be proceeding without the influence of the chiral ligand. | Ensure proper mixing and that the chiral ligand is fully dissolved and complexed with the osmium tetroxide before adding the alkene. | |
| Formation of Unknown Byproducts | Over-oxidation: The diol product may be further oxidized, especially if reaction times are prolonged or temperatures are too high. | Carefully monitor the reaction and quench it once the starting material is consumed. Purify the crude product using column chromatography to separate the desired triol from any more polar byproducts. |
| Cleavage of the Diol: Under harsh conditions, the 1,2-diol can be cleaved. | Maintain mild reaction conditions and avoid strong acids or oxidants during workup. |
Visualizing the Synthesis and Potential Side Reactions
Below are diagrams illustrating the intended synthetic pathway and a potential side reaction pathway.
References
Technical Support Center: Optimization of 1,2,10-Decanetriol Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the derivatization of 1,2,10-decanetriol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, particularly for analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polyhydroxy compound with low volatility and high polarity due to its three hydroxyl (-OH) groups. These characteristics make it unsuitable for direct analysis by gas chromatography, as it may not vaporize readily and can interact undesirably with the GC column. Derivatization replaces the active hydrogen atoms of the hydroxyl groups with less polar functional groups, increasing the molecule's volatility and thermal stability, thus making it amenable to GC analysis.[1][2]
Q2: What are the most common derivatization methods for polyhydroxy compounds like this compound?
A2: The most common methods for derivatizing polyhydroxy compounds are silylation, acylation, and alkylation.[3] Silylation is often the preferred method for alcohols and polyols as it is a well-established technique that produces volatile and thermally stable derivatives.[1]
Q3: What are the common silylating agents used for derivatizing polyols?
A3: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), hexamethyldisilazane (HMDS), and trimethylsilylimidazole (TMSI).[4] The choice of reagent depends on the reactivity of the hydroxyl groups and the desired reaction conditions.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or by taking aliquots of the reaction mixture at different time points and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the derivatized product.[5]
Troubleshooting Guide
Q5: I am observing a low yield or incomplete derivatization of this compound. What are the possible causes and how can I resolve this?
A5: Low yield or an incomplete reaction is a common issue in derivatization. The following are potential causes and their solutions:
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Presence of Moisture: Silylating agents are highly sensitive to moisture and will react with any water present in the sample, solvents, or glassware, leading to reagent consumption and low product yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction.
-
Solution: Use a molar excess of the silylating agent. For polyols, it is important to account for all the active hydrogens that need to be derivatized.
-
-
Suboptimal Reaction Temperature or Time: The derivatization of sterically hindered or multiple hydroxyl groups may require more energy and time.
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.
-
Solution: Choose a solvent in which this compound is readily soluble. Gentle heating or sonication can also aid dissolution.
-
Q6: My chromatogram shows multiple peaks for the derivatized product. What could be the reason?
A6: The presence of multiple peaks could be due to:
-
Incomplete Derivatization: Partially derivatized products (e.g., mono- and di-silylated this compound) will have different retention times than the fully derivatized product.
-
Solution: Re-optimize the reaction conditions as described in Q5 to ensure complete derivatization.
-
-
Formation of Artifacts: Side reactions can lead to the formation of unexpected by-products.
-
Solution: Ensure the purity of your starting material and reagents. A change in the derivatization reagent or reaction conditions might be necessary.
-
-
Isomer Formation: While less common for this specific molecule, some derivatization reactions can lead to the formation of isomers.
-
Solution: This would require further structural analysis to confirm. If this is the case, chromatographic conditions may need to be adjusted to separate the isomers.
-
Quantitative Data on Silylation Conditions for Polyols
The optimal conditions for the derivatization of this compound should be determined empirically. The following table provides a starting point based on general conditions for the silylation of polyols.
| Parameter | Condition | Notes |
| Silylating Agent | BSTFA + 1% TMCS | A common and effective combination for hydroxyl groups. |
| Solvent | Pyridine, Acetonitrile, or DMF | Must be anhydrous. |
| Reagent Ratio | 1.5 to 2 molar excess per hydroxyl group | Ensure enough reagent to derivatize all three -OH groups. |
| Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction.[4] |
| Reaction Time | 30 - 60 minutes | Monitor by TLC or GC to determine completion. |
| Inert Atmosphere | Nitrogen or Argon | Recommended to prevent moisture contamination. |
Experimental Protocols
General Experimental Protocol for Silylation of this compound
This protocol provides a general procedure for the silylation of this compound for GC-MS analysis. Optimization may be required.
Materials:
-
This compound
-
Anhydrous Pyridine (or another suitable anhydrous solvent)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Glassware: Ensure all glassware, including the reaction vial and syringes, are thoroughly dried in an oven at 120 °C for at least 2 hours and cooled under a stream of inert gas or in a desiccator.
-
Sample Preparation: Weigh approximately 1-5 mg of this compound into the reaction vial.
-
Addition of Solvent: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Addition of Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the reaction vial using a dry syringe.
-
Reaction: Tightly cap the vial and heat the mixture at 70 °C for 45 minutes in a heating block or water bath.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an appropriate anhydrous solvent before analysis.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in derivatization.
References
Technical Support Center: Stabilizing 1,2,10-Decanetriol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 1,2,10-Decanetriol in various formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound.
Problem 1: Phase Separation or Cloudiness in Aqueous Formulations
-
Possible Cause: Poor solubility or precipitation of this compound, especially at lower temperatures or high concentrations.
-
Troubleshooting Steps:
-
Increase Solubility:
-
Incorporate a co-solvent such as ethanol, propylene glycol, or glycerin.
-
Add a non-ionic surfactant (e.g., Polysorbate 80, Cremophor® EL) to improve micellar solubilization.
-
-
Adjust pH: While this compound is non-ionic, the formulation's pH can influence the solubility of other components and overall stability. Ensure the pH is within a range where all excipients are soluble and stable.
-
Temperature Control: Assess the formulation's stability at various temperatures. If precipitation occurs at lower temperatures, consider a formulation that remains stable under required storage conditions.
-
Problem 2: Changes in Viscosity or Texture Over Time
-
Possible Cause: Chemical degradation of this compound or interactions with other formulation components. Potential degradation pathways include oxidation of the hydroxyl groups or dehydration.
-
Troubleshooting Steps:
-
Inert Atmosphere: Protect the formulation from oxygen by manufacturing and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Add antioxidants to the formulation.
-
Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.
-
Oil-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol (Vitamin E).
-
-
Chelating Agents: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze oxidative degradation.[1]
-
pH Optimization: Maintain the formulation pH in a neutral range (around 6.0-7.5) to minimize acid- or base-catalyzed degradation. Use appropriate buffer systems (e.g., phosphate or citrate buffers) to maintain a stable pH.[1]
-
Problem 3: Emergence of Unwanted Odors or Color Changes
-
Possible Cause: Oxidative degradation of this compound, which can lead to the formation of aldehydes or ketones with distinct odors and potential for color development.
-
Troubleshooting Steps:
-
Follow recommendations for preventing viscosity changes: Employ antioxidants, chelating agents, and an inert atmosphere.
-
Photostability: Protect the formulation from light by using amber or opaque packaging. Photodegradation can generate free radicals and accelerate oxidative processes.
-
Purity of Raw Materials: Ensure the purity of this compound and all excipients, as impurities can act as catalysts for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most likely degradation pathways for this compound are:
-
Oxidation: The primary and secondary hydroxyl groups are susceptible to oxidation, which can form aldehydes, ketones, and carboxylic acids. This can be catalyzed by heat, light, and the presence of metal ions.
-
Dehydration: At elevated temperatures and in the presence of acidic or basic catalysts, this compound can undergo dehydration, leading to the formation of unsaturated compounds.
Q2: How can I prevent the oxidation of this compound in my formulation?
A2: To prevent oxidation, consider the following strategies:
-
Control of Headspace Oxygen: Manufacture and store the product under an inert gas like nitrogen or argon.
-
Addition of Antioxidants: Incorporate suitable antioxidants. The choice between water-soluble and oil-soluble antioxidants will depend on your formulation's base.
-
Use of Chelating Agents: Add chelating agents such as EDTA to bind metal ions that can catalyze oxidation.[1]
-
pH Control: Maintain a neutral pH to avoid creating conditions that favor oxidation.
-
Protection from Light: Use light-resistant packaging to prevent photolytic degradation.
Q3: What excipients are compatible with this compound?
A3: this compound is a polyol and is generally compatible with a wide range of pharmaceutical excipients.[2] However, compatibility testing is crucial. Common compatible excipients include:
-
Solvents/Co-solvents: Purified water, ethanol, propylene glycol, glycerin.
-
Surfactants: Polysorbates, poloxamers, Cremophor® grades.
-
Buffers: Phosphate, citrate, acetate buffers.[1]
-
Antioxidants: Ascorbic acid, BHT, BHA, tocopherol.
-
Chelating Agents: EDTA and its salts.
Q4: How do I conduct a forced degradation study for a formulation containing this compound?
A4: A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3] The study should expose the formulation to various stress conditions:
-
Acid and Base Hydrolysis: Treat the formulation with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Expose the formulation to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Store the formulation at elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points using a validated stability-indicating method, typically HPLC with UV and/or mass spectrometric detection.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Formulation
-
Objective: To identify potential degradation products of this compound in a given formulation under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound formulation.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store the stock solution at 70°C.
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).
-
-
Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Analysis: Neutralize the acid and base-stressed samples. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products. Use mass spectrometry to propose structures for the degradation products.
-
Protocol 2: Evaluation of Antioxidant Efficacy
-
Objective: To determine the most effective antioxidant for stabilizing this compound in a formulation.
-
Methodology:
-
Formulation Preparation: Prepare several batches of the this compound formulation. One batch will be a control with no antioxidant. The other batches will each contain a different antioxidant (e.g., ascorbic acid, BHT, tocopherol) at a specified concentration.
-
Accelerated Stability Study: Store all batches under accelerated stability conditions that promote oxidative degradation (e.g., 40°C/75% RH with exposure to air).
-
Time Points: Pull samples at 0, 1, 2, and 3 months.
-
Analysis: Analyze the samples for the concentration of this compound and the formation of degradation products using a validated HPLC method.
-
Data Comparison: Compare the rate of degradation of this compound and the level of degradation products across the different formulations.
-
Data Presentation
Table 1: Illustrative Forced Degradation Results for this compound Formulation
| Stress Condition | Duration (hours) | Assay of this compound (%) | Total Impurities (%) |
| Control (t=0) | 0 | 100.0 | < 0.1 |
| 0.1 M HCl, 60°C | 48 | 92.5 | 7.5 |
| 0.1 M NaOH, 60°C | 48 | 94.2 | 5.8 |
| 3% H₂O₂, RT | 48 | 88.7 | 11.3 |
| 70°C | 48 | 96.1 | 3.9 |
| Photostability | - | 99.5 | 0.5 |
Table 2: Illustrative Comparison of Antioxidant Efficacy in a this compound Formulation at 40°C/75% RH
| Formulation | Time (Months) | Assay of this compound (%) |
| Control (No Antioxidant) | 0 | 100.0 |
| 1 | 98.2 | |
| 3 | 95.1 | |
| 0.1% Ascorbic Acid | 0 | 100.0 |
| 1 | 99.8 | |
| 3 | 99.2 | |
| 0.05% BHT | 0 | 100.0 |
| 1 | 99.9 | |
| 3 | 99.5 |
Visualizations
Caption: Troubleshooting workflow for formulation instability.
Caption: Forced degradation experimental workflow.
Caption: Predicted degradation pathways of this compound.
References
Technical Support Center: Analytical Characterization of 1,2,10-Decanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of 1,2,10-Decanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its analysis?
A1: Understanding the physicochemical properties of this compound is crucial for selecting and optimizing analytical methods. Key properties are summarized in the table below.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₂₂O₃ | Affects molecular weight and elemental composition. |
| Molecular Weight | 190.28 g/mol | Determines the mass-to-charge ratio (m/z) in mass spectrometry. |
| Boiling Point | ~341.5 °C (Predicted) | High boiling point necessitates high temperatures for gas chromatography (GC) or derivatization to increase volatility. |
| Melting Point | 66-70 °C | The compound is a solid at room temperature, requiring dissolution in a suitable solvent for analysis. |
| Polarity | Polar | The three hydroxyl groups make it a polar molecule, influencing the choice of chromatographic columns and mobile phases. It has low solubility in non-polar solvents. |
| Solubility | Slightly soluble in methanol and water. | Affects solvent selection for sample preparation and chromatography. |
Gas Chromatography (GC) Troubleshooting Guide
Due to its high boiling point and polarity, direct GC analysis of this compound is challenging. Derivatization is highly recommended to improve volatility and peak shape. The most common derivatization technique is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
Q2: I am observing no peaks or very small peaks for derivatized this compound in my GC-FID/MS analysis. What are the possible causes and solutions?
A2: This issue can stem from several factors, from sample preparation to instrument settings.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure the silylating reagent (e.g., BSTFA with 1% TMCS) is fresh and not hydrolyzed. - Optimize the reaction time and temperature. A typical starting point is 60-70 °C for 30-60 minutes. - Ensure the sample is completely dry, as water will consume the derivatizing reagent. |
| Injector Issues | - Incorrect Temperature: An injector temperature that is too low can cause condensation of the analyte, while one that is too high can cause degradation. For the TMS derivative, a starting temperature of 250-280 °C is recommended. - Discrimination: High molecular weight compounds can be lost in the injector. Use a pulsed splitless or on-column injection technique. |
| Column Issues | - Column Bleed: High column bleed can obscure analyte peaks. Ensure you are using a low-bleed column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane). - Column Activity: Active sites on the column can lead to peak adsorption. Use a deactivated column and check for contamination at the inlet end. |
| Detector Problems (FID/MS) | - FID: Ensure that the hydrogen and air flows are optimized for your detector. Check for a blocked jet. - MS: Verify that the MS is properly tuned and that the scan range includes the expected m/z values for the derivatized analyte. |
Q3: My peaks for derivatized this compound are tailing significantly. How can I improve the peak shape?
A3: Peak tailing for this compound is often related to active sites in the GC system or suboptimal chromatographic conditions.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Due to its polarity, this compound is well-suited for analysis by HPLC. Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are potential separation modes.
Q4: I am not getting enough retention for this compound on a C18 column. What can I do?
A4: Poor retention of polar analytes on traditional C18 columns is a common issue.
| Possible Cause | Troubleshooting Steps |
| High Aqueous Mobile Phase | - Use an "Aqueous-Stable" C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases. - Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. |
| Insufficient Polarity of Stationary Phase | - Switch to a More Polar Stationary Phase: Consider using a polar-embedded or a phenyl-hexyl column. |
| Alternative Separation Mode | - Consider HILIC: HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like a diol or amide column) with a high concentration of organic solvent in the mobile phase. |
Q5: My peak shape is broad when analyzing this compound by HPLC. How can I improve it?
A5: Broad peaks can be caused by a variety of factors related to the column, mobile phase, or system.
Logical Relationship for Broad Peak Troubleshooting in HPLC
Caption: Troubleshooting logic for broad HPLC peaks.
Spectroscopic Analysis
Q6: What are the expected key signals in the ¹H and ¹³C NMR spectra of this compound?
A6: The NMR spectra will show characteristic signals for the different carbon and proton environments in the molecule.
| ¹H NMR | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity | Assignment |
| Protons on C1 | ~3.4-3.7 | Multiplet | -CH(OH)-CH₂ OH |
| Proton on C2 | ~3.7-3.9 | Multiplet | -CH (OH)-CH₂OH |
| Protons on C10 | ~3.6 | Triplet | -CH₂ -OH |
| Methylene Protons (C3-C9) | ~1.2-1.6 | Broad Multiplet | -(CH₂)₇- |
| Hydroxyl Protons | Variable | Broad Singlet | -OH |
| ¹³C NMR | Expected Chemical Shift (ppm, in CDCl₃) | Assignment |
| C1 | ~65-67 | -CH(OH)-C H₂OH |
| C2 | ~72-74 | -C H(OH)-CH₂OH |
| C10 | ~62-64 | -C H₂-OH |
| Methylene Carbons (C3-C9) | ~25-34 | -(C H₂)₇- |
Q7: What are the expected fragmentation patterns for the TMS derivative of this compound in GC-MS with electron ionization (EI)?
A7: The mass spectrum of the tris-TMS derivative of this compound will show characteristic fragments. The molecular ion (M⁺) may be weak or absent.
| m/z | Fragment Ion | Interpretation |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety, a very common fragmentation. |
| M-90 | [M - (CH₃)₃SiOH]⁺ | Loss of trimethylsilanol, characteristic of TMS-ethers. |
| 103 | [CH₂=O-Si(CH₃)₃]⁺ | Cleavage between C1 and C2. |
| 205 | [(CH₃)₃SiO-CH=CH-O-Si(CH₃)₃]⁺ | Cleavage between C2 and C3. |
| 117 | [(CH₂)n-O-Si(CH₃)₃]⁺ | Fragment containing the C10 hydroxyl group. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (after Silylation)
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Protocol 2: HPLC-ELSD/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve a known amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (HILIC Mode):
-
Column: HILIC column (e.g., Diol or Amide phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 100% A to 100% B over 15 minutes. Hold at 100% B for 5 minutes. Return to 100% A and equilibrate for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Technical Support Center: Scaling Up the Production of 1,2,10-Decanetriol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 1,2,10-decanetriol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most common and direct method for synthesizing this compound is through the dihydroxylation of 9-decen-1-ol. This can be achieved via two primary pathways:
-
Syn-dihydroxylation: This method typically employs reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or potassium permanganate (KMnO₄) under cold, alkaline conditions.[1][2][3] This process results in the two hydroxyl groups being added to the same side of the double bond.
-
Anti-dihydroxylation: This route involves a two-step process starting with the epoxidation of the alkene using a peroxy acid (e.g., m-CPBA), followed by acid-catalyzed ring-opening of the epoxide.[4][5] This results in the two hydroxyl groups being on opposite sides of the original double bond.
Q2: What are the key safety concerns when scaling up the production of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety assessment.[6][7] For this compound synthesis, particular attention should be paid to:
-
Use of Osmium Tetroxide: OsO₄ is highly toxic and volatile. When used in large quantities, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment. In-situ generation of OsO₄ from a less volatile precursor can be a safer alternative.
-
Exothermic Reactions: Dihydroxylation reactions can be exothermic.[6][8] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7][8] This can lead to a runaway reaction. Proper temperature control and monitoring are critical.
-
Peroxy Acids: Peroxy acids used in epoxidation are potentially explosive, especially in concentrated form. They should be handled with care and stored appropriately.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Large-scale operations should be conducted in an environment with proper grounding and ventilation to prevent the buildup of flammable vapors.
Q3: How can I purify this compound on a large scale?
A3: Large-scale purification of this compound, a solid at room temperature, typically involves crystallization or column chromatography.
-
Crystallization: This is often the most cost-effective method for large-scale purification. The choice of solvent is critical for obtaining high purity and yield. A solvent system in which the triol is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Column Chromatography: While effective, scaling up column chromatography can be expensive and time-consuming due to the large quantities of silica gel and solvents required. It is often used for purifying smaller batches of high-purity material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions. |
| Side reactions due to poor selectivity. | Optimize reaction conditions. In dihydroxylation, ensure the pH and temperature are well-controlled to prevent over-oxidation to carboxylic acids, especially when using KMnO₄.[1] | |
| Mechanical losses during workup and purification. | Review filtration, extraction, and transfer steps to minimize product loss. Ensure efficient extraction by selecting the appropriate solvent and performing multiple extractions. | |
| Low Purity | Incomplete removal of starting material or reagents. | Optimize the purification method. For crystallization, experiment with different solvent systems. For chromatography, adjust the solvent polarity. |
| Presence of byproducts from side reactions. | Re-evaluate the reaction conditions to improve selectivity.[6] Consider a multi-step purification process, such as a combination of crystallization and chromatography. | |
| Difficult Product Isolation | Product is an oil or does not crystallize easily. | Try co-distillation with a high-boiling solvent to remove impurities. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. | |
| Reaction Does Not Scale Linearly | Poor mixing in the larger reactor. | The mixing efficiency changes with scale.[9] Increase the stirring speed or use a more efficient agitator. For heterogeneous reactions, ensure adequate mixing to facilitate mass transfer between phases. |
| Inefficient heat transfer. | The heat transfer area per unit volume decreases as the reactor size increases.[6][8] Use a reactor with a jacket for better temperature control. For highly exothermic reactions, consider adding reagents slowly to manage the heat generated. |
Experimental Protocols
Method 1: Syn-dihydroxylation using Osmium Tetroxide/NMO
This protocol is adapted from the Upjohn dihydroxylation procedure.[2]
Materials:
-
9-decen-1-ol
-
N-methylmorpholine N-oxide (NMO) (50 wt% solution in water)
-
Osmium tetroxide (2.5 wt% solution in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer and a temperature probe, dissolve 9-decen-1-ol in a mixture of acetone and water (e.g., 10:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the NMO solution dropwise to the stirred reaction mixture.
-
Slowly add the catalytic amount of osmium tetroxide solution. The color of the reaction mixture will likely turn dark brown.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 1 hour, during which the color should lighten.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Method 2: Anti-dihydroxylation via Epoxidation and Hydrolysis
Step 1: Epoxidation of 9-decen-1-ol Materials:
-
9-decen-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 9-decen-1-ol in DCM in a reactor and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/GC).
-
Wash the reaction mixture with saturated sodium thiosulfate solution to quench excess peroxy acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude epoxide.
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide Materials:
-
Crude epoxide from Step 1
-
Tetrahydrofuran (THF)
-
Water
-
Sulfuric acid (dilute)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the crude epoxide in a mixture of THF and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction until the epoxide is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. catsci.com [catsci.com]
- 8. reddit.com [reddit.com]
- 9. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
Technical Support Center: Storage and Handling of 1,2,10-Decanetriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,2,10-Decanetriol during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] To minimize potential degradation, storage at temperatures below 15°C is recommended.[2] For long-term storage, consider temperatures as low as -20°C.[3]
Q2: Is this compound sensitive to air? Should I use an inert atmosphere?
A2: Yes, like many polyhydric alcohols, this compound can be susceptible to oxidation. To prevent this, it is highly recommended to store the compound under an inert atmosphere.[4][5] Dry nitrogen or argon are suitable inert gases for this purpose.[1][6][7]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar polyols, the primary degradation routes are likely oxidation and potentially photodegradation. Oxidation of the primary and secondary hydroxyl groups can lead to the formation of aldehydes, ketones, and carboxylic acids.[8] Exposure to light, especially UV radiation, can also potentially lead to degradation.[9][10]
Q4: Can I use antioxidants to stabilize this compound?
A4: The use of antioxidants may help to inhibit oxidative degradation. However, the selection of a compatible antioxidant is crucial. Some studies on other polyols have shown that while certain polyhydric alcohols can have antioxidant properties themselves, their combination with common phenolic antioxidants (e.g., BHT) can sometimes reduce efficacy.[11] It is advisable to conduct compatibility and stability studies before adding any stabilizer.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in physical appearance (e.g., color change from white to off-white or yellow), or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for assessing the purity of this compound and detecting the presence of degradation products.[12] Gas Chromatography (GC) can also be used for purity analysis.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing) | Oxidation due to improper storage (exposure to air). | 1. Discard the discolored material if purity is critical. 2. For future storage, ensure the container is tightly sealed and flushed with an inert gas (nitrogen or argon) before sealing.[1][6] 3. Store in a cool, dark place.[2] |
| Appearance of new peaks in HPLC analysis | Chemical degradation. | 1. Identify the storage conditions that may have contributed to degradation (e.g., exposure to high temperatures, light, or air). 2. Consider performing a forced degradation study to identify potential degradation products and validate your analytical method. 3. If the compound was stored in solution, consider solvent compatibility and pH. |
| Inconsistent experimental results | Degradation of the stock solution. | 1. Prepare fresh stock solutions for critical experiments. 2. Store stock solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and consider overlaying with an inert gas. 3. Periodically check the purity of the stock solution by HPLC. |
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | <15°C (short-term) -20°C (long-term) | [2][3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [1][5][6] |
| Light Exposure | Store in the dark (amber vials or opaque containers) | [4] |
| Container | Tightly sealed, preferably glass | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the purity and detect degradation products of this compound.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Column Temperature: 25°C
4. Analysis:
-
Inject the working standard solution to determine the retention time of the intact this compound.
-
Inject the sample solution (prepared at the same concentration as the working standard).
-
Analyze the chromatogram for the presence of any additional peaks, which may indicate degradation products.
-
The purity of the sample can be estimated by calculating the peak area percentage of this compound relative to the total peak area.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[15][16][17]
1. Sample Preparation:
-
Prepare several accurately weighed samples of this compound.
-
Prepare solutions of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at a controlled temperature for a defined period.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to a sample solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solid or solution sample to a light source (e.g., a photostability chamber with UV and visible light).
3. Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by the developed HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
References
- 1. Inert gases for E6 chemical storage | Photrio.com Photography Forums [photrio.com]
- 2. This compound | 91717-85-0 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound CAS#: 91717-85-0 [m.chemicalbook.com]
- 4. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 5. researchgate.net [researchgate.net]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. LC-MS Study on Polyol Degradation in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 9. Photodegradation - Wikipedia [en.wikipedia.org]
- 10. escholarship.org [escholarship.org]
- 11. Characterization of the antioxidant activity of sugars and polyhydric alcohols in fish oil emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analchemres.org [analchemres.org]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. calpaclab.com [calpaclab.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: High-Purity 1,2,10-Decanetriol Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method development for isolating high-purity 1,2,10-decanetriol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your purification experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Oiling out during crystallization | The melting point of the crude this compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[1] | 1. Reheat the mixture to redissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point. 3. Allow the solution to cool at a much slower rate. Consider using an insulated container. 4. If the issue persists, attempt purification by column chromatography before recrystallization to remove impurities. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Induce crystallization by scratching the inner surface of the flask with a glass rod. 2. If available, add a seed crystal of pure this compound. 3. Concentrate the solution by evaporating a portion of the solvent and then cool again.[1] 4. Slowly add a non-solvent (a solvent in which this compound is poorly soluble) dropwise until the solution becomes slightly turbid, then gently warm to clarify and cool slowly. |
| Low yield of purified product | Too much solvent was used, leading to significant product loss in the mother liquor. The compound may have some solubility even in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. The mother liquor can be concentrated to recover a second crop of crystals, which may require separate purity analysis. |
| Poor separation in column chromatography | Incorrect solvent system (eluent) polarity. The chosen stationary phase is not appropriate. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first to find a solvent mixture that gives good separation of this compound from its impurities. 2. For a polar compound like a triol, a polar stationary phase like silica gel is appropriate.[2] The eluent should be a mixture of a polar and a non-polar solvent, with the polarity gradually increased. 3. Ensure proper column packing to avoid channeling. |
| Product is a viscous oil instead of a solid | The presence of residual solvent or impurities can prevent crystallization. Some long-chain aliphatic compounds can be difficult to crystallize.[3] | 1. Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is stable. 2. Triturate the oil with a non-polar solvent like n-hexane and store it at a low temperature (e.g., in a freezer) to induce solidification. 3. Dissolving the oil in a minimal amount of a warm solvent like acetonitrile and then cooling it in a freezer can sometimes yield crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from 9-decen-1-ol, impurities may include unreacted starting material and by-products from the dihydroxylation step. Residual solvents from the reaction or initial workup are also common.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography (GC) is a common method for purity assessment of this compound, as indicated by commercial suppliers.[4][5] High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for purity analysis, especially for non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity estimation.
Q3: What is a good starting point for selecting a recrystallization solvent for this compound?
A3: Given the three hydroxyl groups, this compound is a polar molecule. A good starting point would be polar solvents like ethanol, methanol, or acetone, potentially mixed with water or a less polar co-solvent like ethyl acetate or toluene to achieve the desired solubility characteristics (soluble when hot, insoluble when cold).[6]
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography can be an effective purification method. A C18-functionalized silica gel would be a suitable stationary phase, and the mobile phase would typically be a gradient of water and a polar organic solvent like methanol or acetonitrile.
Q5: My purified this compound appears as a white crystalline solid. What is its expected melting point?
A5: The expected appearance is a white to almost white powder or crystal.[4] The melting point is reported to be around 66°C. A sharp melting point close to this value is a good indicator of high purity.
Data Presentation
The following tables provide illustrative data for the purification of this compound using different methods. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (GC %) | Final Purity (GC %) | Yield (%) |
| Single Recrystallization | 90.5 | 98.2 | 75 |
| Double Recrystallization | 90.5 | 99.5 | 60 |
| Column Chromatography | 90.5 | 99.1 | 85 |
| Column Chromatography followed by Recrystallization | 90.5 | >99.8 | 68 |
Table 2: Effect of Recrystallization Solvent on Purity and Yield
| Solvent System | Final Purity (GC %) | Yield (%) |
| Ethanol/Water (80:20) | 98.5 | 72 |
| Ethyl Acetate/Hexane (70:30) | 98.2 | 78 |
| Acetone | 97.9 | 65 |
| Isopropanol | 98.0 | 70 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, resulting in the formation of crystals upon cooling.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 50:50 ethyl acetate/hexane).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Experimental workflow for the isolation of high-purity this compound.
Caption: Troubleshooting decision tree for the crystallization of this compound.
References
Validation & Comparative
A Comparative Guide to 1,2,10-Decanetriol and Other Polyols in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,10-decanetriol alongside other commonly used polyols in pharmaceutical applications. Due to a lack of direct comparative studies in published literature, this document outlines a framework for evaluating these polyols, providing established experimental protocols and expected performance indicators based on their physicochemical properties.
Introduction to Polyols in Pharmaceuticals
Polyols, or sugar alcohols, are versatile excipients widely used in pharmaceutical formulations. Their multiple hydroxyl groups confer desirable properties such as high water solubility, the ability to act as humectants, and the capacity to function as stabilizing agents.[1] They are integral in various dosage forms, from oral solids to topical preparations, where they can enhance drug solubility, improve bioavailability, and act as plasticizers or bulking agents.[2] This guide focuses on a comparative assessment of this compound against established polyols like glycerol, propylene glycol, and mannitol.
Physicochemical Properties of Selected Polyols
A fundamental comparison begins with the intrinsic physicochemical properties of these molecules. These properties influence their function as pharmaceutical excipients.
| Property | This compound | Glycerol | Propylene Glycol | Mannitol |
| Molecular Formula | C₁₀H₂₂O₃[3] | C₃H₈O₃ | C₃H₈O₂ | C₆H₁₄O₆ |
| Molecular Weight ( g/mol ) | 190.28[3] | 92.09 | 76.09 | 182.17 |
| Appearance | White to almost white powder/crystal[4] | Clear, colorless, odorless, viscous liquid | Clear, colorless, viscous liquid | White, crystalline powder |
| Melting Point (°C) | 66-70[5] | 17.9 | -59 | 166-168 |
| Boiling Point (°C) | 341.5 (Predicted) | 290 | 188.2 | 290-295 (decomposes) |
| Solubility in Water | Data not available | Miscible | Miscible | Freely soluble |
| CAS Number | 91717-85-0[6] | 56-81-5 | 57-55-6 | 69-65-8 |
Comparative Performance Analysis
To objectively compare this compound with other polyols, two key performance assays are proposed: solubility enhancement of a poorly soluble drug and skin penetration enhancement.
Solubility Enhancement of a Poorly Soluble Drug
Polyols can significantly improve the dissolution and solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[7] This is often achieved by creating solid dispersions, where the drug is molecularly dispersed within a hydrophilic carrier.[8] Mannitol is a commonly used carrier for this purpose.[9][10] Glycerol and propylene glycol can also act as co-solvents to enhance solubility.[11]
Experimental Protocol: In Vitro Dissolution Testing
This protocol is adapted from standard USP dissolution methods.[12][13]
Objective: To compare the ability of this compound, glycerol, propylene glycol, and mannitol to enhance the dissolution rate of a model poorly water-soluble drug (e.g., ibuprofen).
Materials:
-
Model drug (Ibuprofen)
-
This compound
-
Glycerol
-
Propylene Glycol
-
Mannitol
-
Dissolution apparatus (USP Apparatus 2 - paddle)[12]
-
Dissolution medium (e.g., phosphate buffer pH 7.2)
-
HPLC with UV detector for drug quantification
Methodology:
-
Preparation of Formulations:
-
Solid Dispersions (for this compound and Mannitol): Prepare solid dispersions of ibuprofen with each polyol at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) using a solvent evaporation or fusion method.
-
Co-solvent Systems (for Glycerol and Propylene Glycol): Prepare solutions of ibuprofen in varying concentrations of aqueous glycerol and propylene glycol (e.g., 10%, 20%, 40% v/v).
-
Control: A formulation of the drug without any polyol.
-
-
Dissolution Study:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of each formulation (equivalent to a specific dose of ibuprofen) into separate vessels.
-
Rotate the paddles at a constant speed (e.g., 50 rpm).[12]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately.
-
-
Analysis:
-
Analyze the concentration of ibuprofen in each sample using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain dissolution profiles.
-
Data Presentation:
| Formulation | Drug:Polyol Ratio | % Drug Released at 15 min | % Drug Released at 60 min |
| Ibuprofen (Control) | - | ||
| Ibuprofen + this compound | 1:1 | ||
| 1:5 | |||
| 1:10 | |||
| Ibuprofen + Mannitol | 1:1 | ||
| 1:5 | |||
| 1:10 | |||
| Formulation | Polyol Concentration | % Drug Released at 15 min | % Drug Released at 60 min |
| Ibuprofen + Glycerol | 10% | ||
| 20% | |||
| 40% | |||
| Ibuprofen + Propylene Glycol | 10% | ||
| 20% | |||
| 40% |
Workflow for Solubility Enhancement Study:
Skin Penetration Enhancement
Polyols are frequently used in topical and transdermal formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[1][14] Propylene glycol and glycerol are well-known penetration enhancers.[1][15][16] The mechanism often involves increasing skin hydration or interacting with the lipids in the stratum corneum.[17]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for evaluating the transdermal permeation of drugs.[18][19][20]
Objective: To compare the effectiveness of this compound, glycerol, and propylene glycol as skin penetration enhancers for a model drug (e.g., hydrocortisone).
Materials:
-
Model drug (Hydrocortisone)
-
This compound
-
Glycerol
-
Propylene Glycol
-
Excised skin (e.g., human or porcine)[1]
-
Franz diffusion cells[19]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC with UV detector
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1°C to simulate skin surface temperature.
-
Stir the receptor solution with a magnetic stir bar.
-
-
Application of Formulations:
-
Prepare formulations of hydrocortisone in each polyol (e.g., 1% w/v).
-
Apply a finite dose of each formulation to the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.[18]
-
-
Analysis:
-
Analyze the concentration of hydrocortisone in each sample using a validated HPLC-UV method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
-
Data Presentation:
| Enhancer | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) |
| Control (e.g., aqueous solution) | 1.0 | ||
| This compound | |||
| Glycerol | |||
| Propylene Glycol |
Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)
Workflow for Skin Permeation Study:
Signaling Pathways
While the primary role of these polyols in the discussed applications is as pharmaceutical excipients, it is important to consider their potential biological interactions. The "polyol pathway" is a metabolic route where glucose is converted to sorbitol and then to fructose.[21] Under hyperglycemic conditions, increased activity of this pathway can lead to osmotic stress and the depletion of NADPH, contributing to diabetic complications.[22][23] While this pathway is significant in disease pathology, there is limited evidence to suggest that the topical application of these polyols as excipients directly modulates major signaling pathways in a therapeutically relevant manner. Any such effects would need to be investigated on a case-by-case basis depending on the specific drug and formulation.
Polyol Pathway Overview:
Conclusion
References
- 1. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of propylene glycol on the skin penetration of drugs | Semantic Scholar [semanticscholar.org]
- 3. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 91717-85-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The application of solid dispersion technique with D-mannitol to the improvement in oral absorption of triamterene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is dissolution testing? [pion-inc.com]
- 14. worldscientific.com [worldscientific.com]
- 15. How Glycerol Improves Suspension Stability in Pharmaceuticals [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of transdermal penetration enhancers using a novel skin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 22. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Preservative Efficacy of 1,2,10-Decanetriol and 1,2-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preservative efficacy of 1,2,10-Decanetriol and 1,2-Hexanediol. While data on 1,2-Hexanediol is robust, publicly available information on the antimicrobial properties of this compound is limited. Therefore, this comparison draws upon existing data for the structurally similar 1,2-decanediol to infer the potential efficacy of this compound, highlighting the key structural differences that may influence its performance as a preservative.
Executive Summary
The key differentiator for this compound is the presence of a third hydroxyl group at the 10-position. This addition is expected to significantly increase its hydrophilicity and water solubility compared to 1,2-decanediol. This enhanced solubility could potentially overcome the primary drawback of long-chain 1,2-alkanediols, allowing its strong antimicrobial properties to be effectively utilized in aqueous-based formulations.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the available quantitative data for 1,2-Hexanediol and 1,2-Decanediol. It is important to note that direct comparative data for this compound is not currently published.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Hexanediol
| Microorganism | Strain | MIC (% v/v) | Reference |
| Staphylococcus aureus | ATCC 6538 | 0.5 - 2 | |
| Pseudomonas aeruginosa | ATCC 9027 | 0.5 - 2 | |
| Escherichia coli | ATCC 8739 | 0.5 - 2 | |
| Candida albicans | ATCC 10231 | 0.5 - 2 | |
| Aspergillus brasiliensis | ATCC 16404 | 0.5 - 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,2-Decanediol
| Microorganism | Strain | MIC (% w/v) | Reference |
| Staphylococcus aureus | ATCC 6538 | < 0.1 | [4] |
| Pseudomonas aeruginosa | ATCC 9027 | 0.2 | [4] |
| Escherichia coli | ATCC 8739 | 0.2 | [4] |
| Candida albicans | ATCC 10231 | 0.1 | [4] |
| Aspergillus brasiliensis | ATCC 16404 | 0.1 | [4] |
Note: The lower MIC values for 1,2-Decanediol indicate a higher intrinsic antimicrobial activity compared to 1,2-Hexanediol.
Mechanism of Action
The primary antimicrobial mechanism of 1,2-alkanediols, including 1,2-Hexanediol and 1,2-Decanediol, involves the disruption of microbial cell membranes.[1][4] Their amphiphilic nature allows them to integrate into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC of 1,2-alkanediols is the agar dilution method.[1]
Protocol: Agar Dilution Method
-
Preparation of Test Agent dilutions: A series of concentrations of the 1,2-alkanediol are prepared.
-
Incorporation into Agar: Each dilution is incorporated into a molten agar medium (e.g., Soybean Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Pouring Plates: The agar-alkenediol mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: Standardized suspensions of test microorganisms (e.g., ~10^8 CFU/mL) are prepared. A small, fixed volume of each microbial suspension is then spotted onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for yeast, and up to one week for mold).[5]
-
Observation: The plates are examined for visible growth. The MIC is recorded as the lowest concentration of the test agent that completely inhibits the growth of the microorganism.
Preservative Efficacy Testing (PET) or Challenge Test
PET evaluates the effectiveness of a preservative system in a finished product by challenging it with a high concentration of microorganisms. The following is a general workflow based on USP <51> and Ph. Eur. 5.1.3 standards.[5][6]
Protocol: Preservative Efficacy Test
-
Product Preparation: The final product formulation containing the preservative is prepared.
-
Inoculum Preparation: Standardized cultures of specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) are prepared to a concentration of approximately 1.0 x 10^8 CFU/mL.[5]
-
Inoculation: The product is inoculated with each test microorganism to achieve a final concentration of 1.0 x 10^5 to 1.0 x 10^6 CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product's volume.[5]
-
Incubation: The inoculated product is stored at a controlled temperature (20-25°C) for the duration of the test (typically 28 days).
-
Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), aliquots are removed from the inoculated product. The number of viable microorganisms is determined using standard plate count methods.
-
Evaluation: The log reduction in the microbial population from the initial inoculum is calculated at each time point. The results are compared against the acceptance criteria defined in the relevant pharmacopeia.
Mandatory Visualization
Caption: Workflow for Preservative Efficacy Testing (PET).
Caption: Antimicrobial mechanism of 1,2-Alkanediols.
Conclusion
1,2-Hexanediol is a well-established preservative booster with a favorable balance of antimicrobial activity and water solubility. While direct evidence is lacking for this compound, its chemical structure suggests a promising profile. The 10-carbon backbone implies a high intrinsic antimicrobial activity, similar to or greater than 1,2-decanediol. Crucially, the additional hydroxyl group is predicted to enhance its water solubility, potentially overcoming the efficacy limitations observed with 1,2-decanediol in aqueous systems.
For researchers and formulators, this suggests that this compound could be a highly effective preservative, particularly in water-based formulations where long-chain 1,2-alkanediols have traditionally been less effective. However, empirical testing, including MIC determination and preservative efficacy testing in target formulations, is essential to validate this hypothesis and determine its suitability for specific applications.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. capsig.com.au [capsig.com.au]
- 4. benchchem.com [benchchem.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1,2,10-Decanetriol in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2,10-Decanetriol's projected performance in various cosmetic bases, including emulsions, gels, and serums. Due to the limited publicly available experimental data specifically for this compound, this analysis leverages data from common alternative glycols, such as Propylene Glycol, Butylene Glycol, and Pentylene Glycol, to establish a comparative framework. The guide details the experimental protocols necessary to generate quantitative data for a direct comparison.
Physicochemical Properties and Alternatives
This compound is a polyol with a 10-carbon chain and three hydroxyl groups, giving it unique properties as a humectant, solvent, and potential viscosity modifier. Its chemical structure suggests a balance of hydrophilic and lipophilic characteristics.
Table 1: Physicochemical Properties of this compound and Common Alternatives
| Property | This compound | Propylene Glycol | Butylene Glycol | Pentylene Glycol |
| INCI Name | This compound | Propylene Glycol | Butylene Glycol | Pentylene Glycol |
| CAS Number | 91717-85-0[1] | 57-55-6 | 107-88-0 | 5343-92-0 |
| Molecular Formula | C10H22O3[1][2][3] | C3H8O2 | C4H10O2 | C5H12O2 |
| Molecular Weight | 190.28 g/mol [2][3] | 76.09 g/mol | 90.12 g/mol | 104.15 g/mol |
| Appearance | White to almost white powder/crystal[2] | Clear, viscous liquid | Clear, viscous liquid | Clear liquid |
| Solubility | Slightly soluble in water and methanol[4] | Water-miscible | Water-miscible | Water-miscible |
Performance Comparison in Different Cosmetic Bases
The performance of glycols in cosmetic formulations is multifaceted, impacting skin hydration, product stability, viscosity, and sensory experience. The following sections provide a comparative overview based on data from alternative glycols and project the likely performance of this compound.
Emulsions (Oil-in-Water)
Emulsions are a staple in skincare, and the choice of glycol can significantly influence their stability and efficacy.
Table 2: Comparative Performance in Oil-in-Water (O/W) Emulsions
| Performance Parameter | Propylene Glycol | Butylene Glycol | Pentylene Glycol | This compound (Projected) |
| Skin Hydration | Good humectant, increases skin hydration.[5] | Effective humectant, improves skin hydration.[5] | Excellent humectant, provides long-lasting hydration. | Potentially excellent humectant due to three hydroxyl groups, offering sustained hydration. |
| Stability | Can act as a stabilizer. | Good stabilizer, helps maintain emulsion integrity. | Can improve emulsion stability. | May contribute to emulsion stability due to its amphiphilic nature, potentially acting at the oil-water interface. |
| Viscosity | Can increase the viscosity of the aqueous phase. | Can increase viscosity depending on concentration. | May have a minor impact on viscosity. | Likely to increase viscosity due to its larger molecular size and potential for hydrogen bonding. |
| Sensory Profile | Can have a slightly tacky feel at higher concentrations. | Offers a less tacky and more pleasant skin feel than propylene glycol. | Provides a non-tacky, smooth skin feel. | May offer a rich, emollient feel due to its longer carbon chain, with potentially low tackiness. |
| Antimicrobial Activity | Exhibits some antimicrobial properties. | Some antimicrobial effect. | Known for its antimicrobial properties, often used as a preservative booster. | The longer alkyl chain may enhance antimicrobial activity against certain microorganisms. |
Gels
In gel formulations, glycols primarily function as humectants and solvents, while also influencing the final texture and skin feel.
Table 3: Comparative Performance in Gels
| Performance Parameter | Propylene Glycol | Butylene Glycol | Glycerin | This compound (Projected) |
| Skin Hydration | Effective humectant.[5] | Good humectant.[5] | Strong humectant, can feel tacky at high concentrations. | High potential for skin hydration due to three hydroxyl groups. |
| Clarity | Can contribute to gel clarity. | Helps maintain gel clarity. | Can be used in clear gel formulations. | Solubility will be a key factor; may require specific formulation techniques to maintain clarity. |
| Viscosity | Increases viscosity. | Can increase viscosity. | Significantly increases viscosity. | Expected to increase viscosity and contribute to a more substantial gel structure. |
| Sensory Profile | Can be sticky. | Lighter feel than propylene glycol. | Can be very tacky. | Likely to provide a more lubricious and less sticky feel compared to glycerin. |
Serums
Serums are typically lightweight, fast-absorbing formulations where the sensory profile and active ingredient delivery are paramount.
Table 4: Comparative Performance in Serums
| Performance Parameter | Propylene Glycol | Butylene Glycol | Propanediol | This compound (Projected) |
| Skin Hydration | Provides hydration.[5] | Good hydration with a light feel.[5] | Excellent humectant with a non-tacky feel. | Potentially superior and sustained hydration. |
| Absorption | Readily absorbed. | Fast-absorbing. | Fast-absorbing. | Absorption rate may be slower due to larger molecular size, potentially providing a longer-lasting film on the skin. |
| Solvency for Actives | Good solvent for many cosmetic actives. | Effective solvent. | Good solvent, often used in natural formulations. | The additional hydroxyl group and longer carbon chain may offer unique solvency properties for a range of active ingredients. |
| Sensory Profile | Can feel slightly heavy. | Lightweight and non-greasy. | Lightweight and smooth. | May impart a more substantive, emollient feel to the serum. |
Experimental Protocols
To obtain definitive comparative data for this compound, the following experimental protocols are recommended.
Stability Testing
Objective: To assess the physical and chemical stability of cosmetic formulations containing this compound and its alternatives over time and under various conditions.
Methodology:
-
Prepare identical formulations of an O/W emulsion, a hydrogel, and a serum, each containing a standardized concentration (e.g., 3% w/w) of this compound or an alternative glycol. A control formulation with no glycol should also be prepared.
-
Package the formulations in their intended final packaging.
-
Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and freeze-thaw cycles).
-
Evaluate the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months) for the following parameters:
-
Visual Appearance: Color, clarity, and phase separation.
-
Odor: Any changes from the initial scent.
-
pH: Measured using a calibrated pH meter.
-
Viscosity: Measured using a rotational viscometer.
-
Microbiological Purity: Assessed through microbial limit testing.
-
Skin Hydration and Barrier Function
Objective: To quantify the effect of the formulations on skin hydration and transepidermal water loss (TEWL).
Methodology:
-
Recruit a panel of healthy volunteers with normal to dry skin.
-
Acclimatize the subjects in a controlled environment (temperature and humidity).
-
Measure baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) on designated areas of the forearms.
-
Apply a standardized amount of each test formulation to the designated areas.
-
Measure skin hydration and TEWL at set intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.
-
Compare the changes in hydration and TEWL from baseline for each formulation.
Viscosity and Rheological Properties
Objective: To characterize the flow behavior and viscosity of the formulations.
Methodology:
-
Use a rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate or parallel plate).
-
Maintain a constant temperature (e.g., 25°C) during measurements.
-
Measure the viscosity of each formulation at a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
For gels, a yield stress measurement can also be performed to assess the force required to initiate flow.
Sensory Analysis
Objective: To evaluate the sensory characteristics of the formulations by a trained panel.
Methodology:
-
Recruit and train a panel of sensory assessors.
-
Develop a standardized lexicon of sensory attributes relevant to the product types (e.g., for an emulsion: spreadability, absorbency, tackiness, greasiness, smoothness, and after-feel).
-
Provide the panelists with coded samples of each formulation in a randomized order.
-
Panelists will evaluate and score each attribute on a defined scale (e.g., a 15-point line scale).
-
Analyze the data statistically (e.g., using ANOVA) to identify significant differences between the formulations.
Mandatory Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for the comparative performance evaluation of cosmetic ingredients.
Signaling Pathway for Skin Hydration
Caption: Mechanism of action for humectants in improving skin hydration.
Conclusion
While direct experimental data for this compound is not yet widely available, its chemical structure as a long-chain triol suggests it holds significant promise as a multifunctional ingredient in cosmetic formulations. It is projected to offer excellent humectancy, potentially superior to shorter-chain glycols, and may provide a unique sensory profile with good emollience. Its longer carbon chain could also contribute to enhanced antimicrobial properties.
To fully realize the potential of this compound, rigorous testing according to the outlined experimental protocols is essential. The resulting quantitative data will enable formulators to make informed decisions and leverage the unique properties of this ingredient to develop innovative and high-performing cosmetic products.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 91717-85-0 [m.chemicalbook.com]
- 5. Influence of polyol and oil concentration in cosmetic products on skin moisturization and skin surface roughness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Moisturizing Properties of Novel Active Ingredients in Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the moisturizing properties of a novel ingredient, using the hypothetical active 1,2,10-Decanetriol as an example. It outlines standard experimental protocols and compares the expected performance against well-established moisturizing agents: Glycerin (a humectant), Hyaluronic Acid (a humectant and film-former), and Petrolatum (an occlusive). All experimental data for benchmark ingredients are presented for easy comparison.
Introduction to Skin Moisturization
The skin's outermost layer, the stratum corneum (SC), acts as a barrier to prevent excessive transepidermal water loss (TEWL) and to protect against environmental insults. The hydration level of the SC is crucial for maintaining its integrity and flexibility. Moisturizers enhance skin hydration through several mechanisms:
-
Humectants: These hygroscopic substances attract water from the dermis into the epidermis and, in humid conditions, from the environment.
-
Occlusives: These ingredients form a hydrophobic barrier on the skin's surface, physically blocking water evaporation.[1]
-
Emollients: These substances fill the gaps between corneocytes, smoothing the skin and helping to repair the skin barrier.
This compound, with its three hydroxyl groups, is structurally a polyol, suggesting it may function as a humectant, similar to glycerin. To validate its efficacy, a series of standardized in vitro and ex vivo tests are required.
Comparative Performance of Moisturizing Agents
The following tables summarize typical quantitative data for benchmark moisturizing ingredients in validated skin models. These values serve as a reference for evaluating the performance of a new test substance like this compound.
Table 1: Skin Hydration Assessment using Corneometry
| Test Substance | Concentration | Skin Model | Duration of Treatment | Change in Skin Hydration (Corneometer Units - AU) |
| Vehicle Control | N/A | Reconstructed Human Epidermis | 24 hours | Baseline |
| Glycerin | 5-10% | Reconstructed Human Epidermis | 24 hours | ↑ 15-40 AU |
| Hyaluronic Acid (High MW) | 1% | Reconstructed Human Epidermis | 24 hours | ↑ 10-30 AU |
| Test Substance (this compound) | 1-5% | Reconstructed Human Epidermis | 24 hours | To be determined |
Note: Corneometer values are arbitrary units (AU), where higher values indicate greater skin hydration. Baseline for dry skin is often considered <30-35 AU.[2] A study showed a moisturizer with 5% glycerin and 1% hyaluronic acid increased skin hydration by 29% after 24 hours.[3] Another study reported a 55% sustained increase in hydration at week 6 with a topical hyaluronic acid serum.[4]
Table 2: Skin Barrier Function Assessment using Transepidermal Water Loss (TEWL)
| Test Substance | Concentration | Skin Model | Duration of Treatment | Percent Reduction in TEWL |
| Vehicle Control | N/A | Human Skin Explants | 24 hours | Baseline |
| Glycerin | 10% | Human Skin Explants | 24 hours | 10-25% |
| Petrolatum | 5% | Human Skin Explants | 24 hours | >50%[1][5] |
| Hyaluronic Acid (High MW) | 1% | Human Skin Explants | 24 hours | ~15% |
| Test Substance (this compound) | 1-5% | Human Skin Explants | 24 hours | To be determined |
Note: A lower TEWL value indicates a more intact skin barrier. A significant reduction in TEWL suggests an occlusive or barrier-repairing effect. One study found that petrolatum produced a more than two-fold reduction in TEWL compared to vegetable oils.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
In Vitro Skin Model Culture
Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface to form a differentiated epidermis with a functional stratum corneum.
Skin Hydration Measurement (Corneometry)
This method measures the electrical capacitance of the skin, which correlates with its hydration level.
-
Apparatus: Corneometer® CM 825.
-
Procedure:
-
Equilibrate RHE tissues in a controlled environment (20-22°C, 40-60% humidity) for at least 30 minutes.
-
Take baseline Corneometer readings (in triplicate) for each tissue.
-
Topically apply a standardized amount (e.g., 2 mg/cm²) of the test substance, vehicle control, and benchmark controls to the RHE tissues.
-
Incubate for a defined period (e.g., 1, 8, 24 hours).
-
At each time point, gently remove any excess formulation.
-
Acclimatize the tissues again for 30 minutes.
-
Measure the skin capacitance in triplicate for each tissue.
-
-
Data Analysis: Calculate the mean change in Corneometer units (AU) from baseline for each group.
Transepidermal Water Loss (TEWL) Measurement
TEWL measures the amount of water vapor diffusing through the skin, indicating barrier integrity.
-
Apparatus: Tewameter® or Vapometer®.
-
Procedure:
-
Use human skin explants or RHE models.
-
Acclimatize the tissues in a controlled, draft-free environment (20-22°C, 40-60% humidity) for 30 minutes.[6]
-
Take baseline TEWL measurements.
-
Apply the test and control substances as described for corneometry.
-
At specified time points (e.g., 1, 8, 24 hours), place the probe gently on the tissue surface and record the water vapor flux (g/m²/h) until the reading stabilizes.
-
-
Data Analysis: Calculate the mean percent reduction in TEWL compared to baseline or the vehicle control.
Analysis of Skin Barrier-Related Molecular Markers
To understand the mechanism of action, the expression of key proteins involved in skin barrier function can be analyzed.
-
Target Proteins:
-
Filaggrin: A protein essential for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMF).
-
Ceramides: Lipids that are a major component of the stratum corneum's extracellular matrix, crucial for barrier function.
-
-
Methodology (Western Blot for Filaggrin):
-
After treatment, lyse the RHE tissues to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against filaggrin and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify band density to determine relative protein expression.
-
-
Methodology (HPLC or ELISA for Ceramides):
-
Perform lipid extraction from the treated RHE tissues.
-
Analyze the lipid profile and quantify specific ceramide species using High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for validating a novel moisturizing ingredient.
Caption: Key pathways in skin barrier function and hydration.
References
- 1. Petrolatum reduces water loss from skin - Dermidia [dermidia.com]
- 2. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Branched vs. Linear Long-Chain Triols for Researchers and Drug Development Professionals
In the landscape of lipid research and drug delivery, the molecular architecture of excipients plays a pivotal role in their function and efficacy. This guide provides a detailed comparison of branched versus linear long-chain triols, a class of amphiphilic molecules with significant potential in pharmaceutical and cosmetic formulations. By examining their physicochemical properties, synthesis, and biological implications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate molecular structure for their specific applications.
Physicochemical Characterization: A Tale of Two Architectures
The fundamental difference between branched and linear long-chain triols lies in their molecular structure, which profoundly influences their physical and chemical properties. Branched triols, exemplified by phytantriol (3,7,11,15-tetramethylhexadecane-1,2,3-triol), possess methyl groups along their hydrocarbon tail, creating a bulkier, more sterically hindered molecule. In contrast, their linear counterparts, such as 1,2,3-icosanetriol, have a straight, unbranched hydrocarbon chain. This structural divergence leads to significant differences in their intermolecular interactions and packing behavior.
| Property | Branched Long-Chain Triol (Phytantriol) | Linear Long-Chain Triol (1,2,3-Icosanetriol) |
| Molecular Formula | C₂₀H₄₂O₃[1] | C₂₀H₄₂O₃ |
| Molar Mass | 330.55 g/mol [1] | 330.55 g/mol |
| Melting Point | 56-57 °C[1] | Data not readily available; likely higher than phytantriol due to more efficient packing. |
| Boiling Point | 394.3 °C at 760 mmHg[1] | Data not readily available; expected to be higher than phytantriol. |
| Density | 0.937 g/cm³[1] | Data not readily available; expected to be higher than phytantriol. |
| Water Solubility | Low | Very low |
| Molecular Packing | Less efficient due to steric hindrance from methyl branches. | More efficient, allowing for stronger van der Waals interactions. |
| Self-Assembly | Forms stable cubic phases, leading to the formation of cubosomes.[2][3] | Tendency to form lamellar or crystalline structures. |
Synthesis and Production
The synthesis of both branched and linear long-chain triols can be achieved through various organic chemistry routes. A common and effective method for producing vicinal (1,2,3-) triols is through the dihydroxylation of a corresponding alkene, followed by subsequent chemical modifications.
Experimental Protocol: Synthesis of a Vicinal Triol from a Long-Chain Alkene
This protocol outlines a general procedure for the synthesis of a 1,2,3-triol from a terminal alkene.
1. Epoxidation of the Alkene:
- Dissolve the long-chain terminal alkene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
- Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium thiosulfate and wash the organic layer with sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
2. Ring-Opening of the Epoxide to a Diol:
- Dissolve the crude epoxide in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and water.
- Add a catalytic amount of an acid (e.g., perchloric acid or sulfuric acid) to the solution.
- Stir the mixture at room temperature until the epoxide is fully consumed (monitored by TLC).
- Neutralize the acid with a mild base and extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.
3. Conversion to a Triol:
- The conversion of the 1,2-diol to a 1,2,3-triol can be achieved through a multi-step process involving protection of the diol, oxidation of the terminal methyl group to an alcohol, and subsequent deprotection. A common method involves the syn-dihydroxylation of an allylic alcohol precursor.[4][5]
Workflow for Vicinal Triol Synthesis
Caption: General synthetic route for converting a long-chain alkene to a vicinal triol.
Characterization and Analytical Techniques
The characterization of long-chain triols is crucial for confirming their structure and purity. A combination of chromatographic and spectroscopic techniques is typically employed.
Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization:
- To increase volatility for GC analysis, the hydroxyl groups of the triol are derivatized. A common method is silylation.
- Dissolve a small amount of the triol sample in an anhydrous solvent (e.g., pyridine or acetonitrile).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
2. GC-MS Analysis:
- Injector: Split/splitless injector at 280 °C.
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.
Analytical Workflow for Triol Characterization
Caption: Standard workflow for the characterization of long-chain triols using GC-MS.
Comparative Biological Activity and Applications
The structural differences between branched and linear long-chain triols also translate to distinct biological interactions and applications.
Branched Long-Chain Triols (e.g., Phytantriol):
-
Drug Delivery: Phytantriol is well-known for its ability to self-assemble into bicontinuous cubic liquid crystalline phases, which can be dispersed into nanoparticles called cubosomes. These cubosomes are excellent vehicles for the encapsulation and sustained release of a variety of therapeutic agents, including peptides, proteins, and small molecule drugs.[2][3][6][7]
-
Cosmetics and Personal Care: Phytantriol is used in cosmetic formulations as a humectant, helping to moisturize the skin by attracting and retaining water.[1] It can also enhance the appearance of skin and hair by improving suppleness and sheen.[3][6]
Linear Long-Chain Triols:
-
Membrane Interactions: While less studied than their branched counterparts, linear long-chain lipids are known to influence the properties of cell membranes. Their straight chains can pack more tightly with membrane phospholipids, potentially increasing membrane rigidity and affecting the function of membrane-bound proteins. Very long-chain fatty acids, which are structurally related to linear triols, are known to play a role in maintaining membrane structure and function.[8]
-
Potential in Drug Delivery: Linear triols could potentially be used in the formation of other types of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, where their linear structure might favor the formation of more ordered, lamellar structures.
Conceptual Signaling Pathway Modulation
While specific signaling pathways for these triols are not extensively documented, their amphiphilic nature suggests they could interact with cell membranes and influence signaling cascades that are sensitive to the lipid environment. For instance, they could modulate the activity of membrane-bound receptors or enzymes.
Caption: A conceptual diagram illustrating how long-chain triols might influence cellular signaling pathways.
Conclusion
The choice between branched and linear long-chain triols depends heavily on the desired application. Branched triols like phytantriol are superior for forming stable, non-lamellar liquid crystalline phases, making them ideal for advanced drug delivery systems like cubosomes. Their bulky nature, however, may be less suitable for applications requiring tight molecular packing. Linear long-chain triols, with their ability to pack more densely, may offer advantages in applications where membrane rigidification or the formation of ordered, lamellar structures is desired. Further research into the biological activities of linear long-chain triols is warranted to fully elucidate their potential and provide a more complete comparative picture. This guide serves as a foundational resource to inform the rational design and selection of long-chain triols in research and development.
References
- 1. lesielle.com [lesielle.com]
- 2. benchchem.com [benchchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dsm-firmenich.com [dsm-firmenich.com]
- 7. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
Comparative Guide to Formulations Containing 1,2-Decanetriol and its Alternatives for Acne Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo performance of formulations containing 1,2-decanediol against two common acne treatments: benzoyl peroxide and salicylic acid. The information is presented to assist in research, development, and formulation of dermatological products.
Executive Summary
Acne vulgaris is a multifactorial skin condition involving inflammation, bacterial colonization, and altered sebum production. This guide evaluates three active ingredients—1,2-decanediol, benzoyl peroxide, and salicylic acid—across key performance indicators relevant to acne treatment. While benzoyl peroxide and salicylic acid are well-established treatments with extensive data, 1,2-decanediol is an emerging ingredient with demonstrated anti-inflammatory and antimicrobial properties. Direct comparative in-vivo studies are limited, particularly for 1,2-decanediol as a standalone active. This guide synthesizes available data to facilitate a scientific comparison.
In-Vitro Performance Comparison
The following tables summarize the in-vitro data for 1,2-decanediol, benzoyl peroxide, and salicylic acid, focusing on their anti-inflammatory and antimicrobial effects.
Table 1: In-Vitro Anti-Inflammatory Effects
| Parameter | 1,2-Decanediol | Benzoyl Peroxide | Salicylic Acid |
| Mechanism of Action | Decreases the release of pro-inflammatory cytokines.[1][2] | Inhibits the release of reactive oxygen species from neutrophils.[3][4] | Suppresses the NF-κB signaling pathway.[5] |
| Effect on Cytokines | Decreased IL-8, TNF-α, and IL-1β in LPS-stimulated keratinocytes.[1][2] | Reduces inflammation.[6] | Suppressed levels of cytokines around acne lesions in a rabbit ear model.[5] |
| Antioxidant Activity | Limits the depletion of cellular antioxidants (GSH and NADPH).[1] | - | Acts as a free radical scavenger. |
Table 2: In-Vitro Antimicrobial Effects
| Parameter | 1,2-Decanediol | Benzoyl Peroxide | Salicylic Acid |
| Mechanism of Action | Disrupts the microbial membrane. | Releases active free-radical oxygen species that oxidize bacterial proteins. | Possesses bacteriostatic properties. |
| Efficacy against C. acnes | Reduces the growth of C. acnes and inhibits biofilm formation. | Bactericidal.[4] | Bacteriostatic. |
| Minimum Inhibitory Concentration (MIC) against C. acnes | Data not available in the public domain. | - | - |
In-Vivo Performance Comparison
The following tables summarize the in-vivo data for formulations containing 1,2-decanediol, benzoyl peroxide, and salicylic acid, focusing on clinical efficacy and impact on skin barrier function.
Table 3: In-Vivo Clinical Efficacy in Acne Treatment
| Parameter | 1,2-Decanediol Formulation¹ | Benzoyl Peroxide (2.5% - 5%) | Salicylic Acid (2%) |
| Reduction in Inflammatory Lesions | Significant reduction at week 12. | 62.1% - 66.9% reduction in total lesions at week 12. | 52.35% reduction in total lesions at week 4. |
| Reduction in Non-Inflammatory Lesions | Significant reduction at week 12. | 62.1% - 66.9% reduction in total lesions at week 12. | 52.35% reduction in total lesions at week 4. |
| Effect on Sebum Production | Reduces sebum concentration in adolescents. | May decrease sebum production.[4] | Decreased sebum levels by 23.65% after 21 days. |
¹Data is for a formulation containing licochalcone A, 1,2-decanediol, L-carnitine, and salicylic acid.
Table 4: In-Vivo Effects on Skin Barrier Function
| Parameter | 1,2-Decanediol | Benzoyl Peroxide | Salicylic Acid |
| Transepidermal Water Loss (TEWL) | Data not available. | Increased TEWL after 7 applications. | Decreased TEWL by 49.26% after 21 days. |
| Skin Hydration | Data not available. | Can cause dryness. | Increased skin hydration by 40.5% after 21 days. |
Experimental Protocols
In-Vitro Anti-Inflammatory Activity of 1,2-Decanediol
-
Cell Line: Human keratinocytes (HaCaT).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were pre-incubated with 1,2-decanediol before LPS stimulation.
-
Endpoint Measurement: The levels of inflammatory mediators (IL-8, TNF-α, and IL-1β) in the cell culture supernatant were measured using ELISA. Cellular antioxidants (GSH and NADPH) were also quantified.[1][2]
In-Vivo Evaluation of a 1,2-Decanediol Containing Formulation for Acne
-
Study Design: A double-blinded, randomized, vehicle-controlled study.
-
Participants: Patients with mild to moderate acne vulgaris.
-
Intervention: A moisturizer containing licochalcone A, 1,2-decanediol, L-carnitine, and salicylic acid was applied to one side of the face, with a vehicle control on the other side, for 12 weeks.
-
Efficacy Assessment: Noninflammatory and inflammatory lesion counts were performed at baseline and at specified follow-up intervals.
In-Vivo Evaluation of Benzoyl Peroxide on Skin Barrier Function
-
Study Design: Application of 5% benzoyl peroxide gel for 12 weeks.
-
Participants: Patients with acne vulgaris.
-
Measurements: Transepidermal water loss (TEWL) and stratum corneum hydration (SCH) were measured at baseline and after the treatment period.
In-Vivo Evaluation of Salicylic Acid on Skin Barrier Function
-
Study Design: A 21-day prospective clinical trial.
-
Participants: Individuals with mild-to-moderate acne.
-
Intervention: Application of a salicylic acid-containing gel.
-
Measurements: TEWL and skin hydration were measured at multiple time points throughout the study.
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathways of key acne treatments.
Caption: A generalized experimental workflow for evaluating anti-acne formulations.
References
- 1. In vitro efficacy of disinfectants against Cutibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short chain fatty acids produced by Cutibacterium acnes inhibit biofilm formation by Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro efficacy of disinfectants against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals, promising strategies combating Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking Surfactant Properties of 1,2,10-Decanetriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,10-Decanetriol is a long-chain aliphatic triol with potential surfactant properties owing to its amphiphilic structure, characterized by a hydrophobic ten-carbon chain and three hydrophilic hydroxyl groups. This guide provides a comparative benchmark of its predicted surfactant behavior against three widely used surfactants: the nonionic surfactants Polysorbate 80 (Tween 80) and Triton X-100, and the zwitterionic surfactant CHAPS. Due to the current lack of published experimental data for this compound, this document outlines the necessary experimental protocols to characterize its surfactant properties and presents the established properties of the benchmark surfactants for a comprehensive comparison.
Introduction to Surfactant Properties
Surfactants are critical components in pharmaceutical formulations, research, and various industrial processes. Their ability to lower surface and interfacial tension, and to form micelles, makes them invaluable for solubilizing poorly soluble drugs, stabilizing emulsions and suspensions, and in protein chemistry. The key parameters that define a surfactant's performance are its Critical Micelle Concentration (CMC), the surface tension at the CMC, and its aggregation number.
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates a more efficient surfactant.
-
Surface Tension at CMC: The minimum surface tension achieved at and above the CMC. A lower surface tension value signifies greater surface activity.
-
Aggregation Number: The average number of surfactant monomers that form a single micelle. This parameter influences the size and solubilization capacity of the micelles.
Comparative Analysis of Surfactant Properties
While experimental data for this compound is not yet available, its linear C10 alkyl chain and multiple hydroxyl groups suggest it may act as a nonionic surfactant. Based on its structure, it is hypothesized that this compound will exhibit a moderate CMC and surface tension, potentially offering a unique balance of properties compared to established surfactants. The following table summarizes the known properties of the benchmark surfactants.
| Property | This compound | Tween 80 | Triton X-100 | CHAPS |
| Type | Nonionic (Hypothesized) | Nonionic | Nonionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 190.28 | ~1310 | ~625 | 614.88 |
| Critical Micelle Concentration (CMC) | To be determined | 0.012 - 0.019 mM | 0.2 - 0.9 mM | 6 - 10 mM[1][2][3] |
| Surface Tension at CMC (mN/m) | To be determined | ~30 - 40 | ~30 - 33 | Not explicitly found |
| Aggregation Number | To be determined | ~58 - 60 | 100 - 155[4][5] | 4 - 14[1] |
Proposed Experimental Protocols for Characterization of this compound
To ascertain the surfactant properties of this compound, the following standard experimental protocols are recommended.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tensiometry (Du Noüy ring or Wilhelmy plate method)
Protocol:
-
Prepare a stock solution of this compound in ultrapure water.
-
Create a series of dilutions from the stock solution to cover a wide concentration range.
-
Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension plateaus. The surface tension value at this plateau is the surface tension at the CMC.
Alternative Method: Fluorescence Spectroscopy using a hydrophobic probe like pyrene. The ratio of the intensities of the first and third vibronic peaks of pyrene's emission spectrum is sensitive to the polarity of its microenvironment. A sharp change in this ratio with increasing surfactant concentration indicates micelle formation, allowing for the determination of the CMC.
Determination of Aggregation Number
Method: Static Light Scattering (SLS)
Protocol:
-
Prepare a series of this compound solutions at concentrations above the determined CMC.
-
Measure the intensity of scattered light from each solution using a static light scattering instrument.
-
Plot the reciprocal of the excess scattered light intensity against the surfactant concentration (Debye plot).
-
The aggregation number can be calculated from the slope and intercept of the Debye plot, in conjunction with the refractive index increment (dn/dc) of the solution.
Alternative Method: Time-Resolved Fluorescence Quenching (TRFQ). This method involves incorporating a fluorescent probe and a quencher into the micelles and analyzing the fluorescence decay kinetics to determine the aggregation number.
Visualizing Experimental Workflows and Comparative Logic
To aid in the understanding of the experimental process and the comparative framework, the following diagrams are provided.
Caption: Experimental workflow for characterizing the surfactant properties of this compound.
Caption: Logical framework for comparing this compound with benchmark surfactants.
Conclusion
While this compound presents an interesting candidate as a novel surfactant, its properties remain to be experimentally validated. This guide provides a clear pathway for its characterization and a solid basis for comparison against established surfactants like Tween 80, Triton X-100, and CHAPS. The outlined experimental protocols will enable researchers to generate the necessary data to fully assess the potential of this compound in various scientific and pharmaceutical applications. The unique structural features of this compound may lead to advantageous properties, such as a different hydrophilic-lipophilic balance (HLB) or micellar characteristics, which could be beneficial in specific formulation challenges.
References
- 1. agilent.com [agilent.com]
- 2. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of C10 Alkanediols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The increasing prevalence of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Long-chain alkanediols, owing to their amphiphilic nature, have demonstrated potential as effective antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial activity of C10 diols and related alkanediols, offering insights into their efficacy against various microbial species. Due to a lack of publicly available data on the antimicrobial activity of C10 triols, this guide focuses on the more extensively studied C10 diols, providing a valuable reference for researchers in the field.
Mechanism of Action
The primary antimicrobial mechanism of 1,2-alkanediols is the disruption of the microbial cell membrane. Their amphiphilic structure allows them to penetrate the lipid bilayer of the cell membrane. This integration leads to a loss of membrane integrity, resulting in the leakage of vital cellular components and inhibition of substrate transport, ultimately leading to cell death. The antimicrobial activity of these diols is directly linked to the length of their alkyl chain, with longer chains generally exhibiting higher potency.[1][2][3]
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2-decanediol and other 1,2-alkanediols against a range of microorganisms. These values have been compiled from various studies and may vary based on specific experimental conditions. The data illustrates the structure-activity relationship, where antimicrobial potency generally increases with the length of the carbon chain.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) |
| 1,2-Hexanediol | Staphylococcus aureus | >9600 |
| Staphylococcus epidermidis | >9600 | |
| 1,2-Octanediol | Staphylococcus aureus | 600 |
| Staphylococcus epidermidis | 600 | |
| 1,2-Decanediol | Staphylococcus aureus | 600 |
| Staphylococcus epidermidis | 600 | |
| 1,2-Dodecanediol | Staphylococcus aureus | 300 |
| Staphylococcus epidermidis | 300 |
Source: Compiled from multiple research sources.[4][5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to evaluate the antimicrobial activity of a compound. The broth microdilution method is a commonly employed technique.
Broth Microdilution Assay Protocol:
-
Preparation of Alkanediol Solutions: A series of twofold dilutions of the 1,2-alkanediol are prepared in a suitable liquid growth medium, such as Tryptic Soy Broth for bacteria or Sabouraud Dextrose Broth for fungi, within a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted alkanediol is inoculated with the prepared microbial suspension. Control wells, including a positive control (microorganism without the test compound) and a negative control (broth only), are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions, typically 30-35°C for 18-24 hours for bacteria and 20-25°C for 48-72 hours for fungi.[2]
-
Result Interpretation: The MIC is determined as the lowest concentration of the alkanediol at which no visible growth (turbidity) of the microorganism is observed.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Conclusion
References
- 1. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1,2,10-Decanetriol: A Comparative Guide
In the realm of pharmaceutical and chemical research, the accurate quantification of compounds is paramount. This guide provides a comparative analysis of two robust analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative determination of 1,2,10-Decanetriol. A reliable analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and toxicological studies.
This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing hypothetical experimental protocols, presenting a comparative analysis of method performance, and illustrating the logical workflow of the cross-validation process. The presented data is based on established analytical practices for similar long-chain polyhydroxy alcohols, providing a foundational framework for method development and validation for this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of hypothetical, yet realistic, validation parameters for GC-MS and LC-MS methods for the analysis of this compound.
Data Presentation: Comparative Performance of Analytical Methods
| Performance Parameter | GC-MS with Derivatization | LC-MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 5 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 10% | < 5% |
| Specificity | High (with mass spectral confirmation) | Very High (with MS/MS fragmentation) |
| Throughput | Moderate | High |
| Derivatization Required | Yes | No |
The data indicates that while both methods are suitable for the quantification of this compound, the LC-MS method offers significantly higher sensitivity, as evidenced by its lower LOD and LOQ. Furthermore, LC-MS does not require a derivatization step, which can streamline sample preparation and reduce potential sources of error.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.
Sample Preparation (General)
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate solvent.
-
Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Method (with Derivatization)
Due to its low volatility, this compound requires derivatization to form a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with hydroxyl groups.
-
Derivatization: Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine. Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject the derivatized sample into the GC inlet. A typical injection volume is 1 µL with a splitless or split injection, depending on the concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the analyte based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
LC-MS Method
LC-MS offers the advantage of analyzing this compound directly without the need for derivatization.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient would typically start with a high percentage of Solvent A and ramp up to a high percentage of Solvent B.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL of the sample or standard solution.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode would be optimized for this compound. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical procedures yield comparable and dependable results.[1] This is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Biological Activity of 1,2,10-Decanetriol and Its Structural Analogs
Disclaimer: There are no peer-reviewed studies available on the biological activity of 1,2,10-decanetriol. The following guide provides a comparative analysis of the known biological activities of its close structural analogs, primarily 1,2-decanediol and other C10 diols. This information is intended for researchers, scientists, and drug development professionals to infer potential areas of investigation for this compound.
Introduction to this compound and Its Analogs
This compound is a long-chain aliphatic triol. Its structure, featuring hydroxyl groups at the 1, 2, and 10 positions, suggests potential for various biological interactions. Due to the lack of direct research on this compound, this guide focuses on the biological activities of structurally related C10 aliphatic diols, such as 1,2-decanediol and 2,8-decadiene-1,10-diol. These analogs share the same carbon backbone length, providing a basis for inferring potential properties.
Comparative Biological Activities
The primary biological activities reported for structural analogs of this compound are antimicrobial and anti-inflammatory.
Long-chain 1,2-alkanediols, including 1,2-decanediol, have demonstrated significant antibacterial activity, particularly against skin-related bacteria. The length of the alkyl chain is a critical determinant of this activity.
Table 1: Antibacterial Activity of 1,2-Alkanediols against Staphylococcus Species
| Compound | Organism | MIC (Minimal Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) on agar |
| 1,2-Hexanediol | S. aureus | >1.0% | >1.0% |
| S. epidermidis | >1.0% | >1.0% | |
| 1,2-Octanediol | S. aureus | 0.25% | 0.1% |
| S. epidermidis | 0.25% | 0.1% | |
| 1,2-Decanediol | S. aureus | 0.125% | 0.05% |
| S. epidermidis | 0.125% | 0.05% | |
| 1,2-Dodecanediol | S. aureus | 0.06% | 0.05% |
| S. epidermidis | 0.06% | 0.025% |
Data sourced from a study by Okukawa et al. (2019).[1][2]
The data indicates that 1,2-alkanediols with chain lengths from C8 to C12 are effective against both S. aureus and S. epidermidis, with 1,2-decanediol and 1,2-dodecanediol showing significant bactericidal activity.[1]
1,2-Decanediol has been shown to possess anti-inflammatory and antioxidant properties in in vitro models using human keratinocytes.
Table 2: Anti-inflammatory and Antioxidant Effects of 1,2-Decanediol (S-Mal) on LPS-Stimulated Keratinocytes
| Biomarker | Treatment | Result |
| Cell Viability | 1,2-Decanediol | Increased (P<0.05) |
| IL-8 Release | 1,2-Decanediol | Decreased (P<0.05 - P<0.001) |
| TNF-α Release | 1,2-Decanediol | Decreased (P<0.05 - P<0.001) |
| IL-1β Release | 1,2-Decanediol | Decreased (P<0.05 - P<0.001) |
| GSH Depletion | 1,2-Decanediol | Limited (P<0.001) |
| NADPH Depletion | 1,2-Decanediol | Limited (P<0.001) |
Data from a study by Di Caprio et al. (2017).[3][4][5]
These findings suggest that 1,2-decanediol can protect cells from inflammatory damage and oxidative stress.[3][4]
Another analog, 2,8-decadiene-1,10-diol (DDO), isolated from Amomum tsao-ko, has also demonstrated anti-inflammatory effects by inhibiting key signaling pathways. DDO was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[6]
Experimental Protocols
The antibacterial activity of 1,2-alkanediols was evaluated using a broth microdilution method to determine the Minimal Inhibitory Concentration (MIC) and an agar dilution method for the Minimum Bactericidal Concentration (MBC).
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of antibacterial agents.
The anti-inflammatory and antioxidant activities of 1,2-decanediol were assessed in human keratinocytes stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Human keratinocytes were cultured in appropriate media.
-
Treatment: Cells were pre-treated with varying concentrations of 1,2-decanediol before stimulation with LPS.
-
Viability Assay: Cell viability was assessed using methods such as the Trypan blue exclusion assay.
-
Cytokine Measurement: The levels of inflammatory cytokines (IL-8, TNF-α, IL-1β) in the cell culture supernatant were measured using ELISA.
-
Antioxidant Measurement: Intracellular levels of glutathione (GSH) and NADPH were quantified to assess the antioxidant capacity.
Signaling Pathway Inhibition
The anti-inflammatory effects of 2,8-decadiene-1,10-diol (DDO) are mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) signaling pathways.
Inhibition of Pro-inflammatory Signaling by 2,8-Decadiene-1,10-Diol
References
- 1. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,8-Decadiene-1,10-Diol Inhibits Lipopolysaccharide-Induced Inflammatory Responses Through Inactivation of Mitogen-Activated Protein Kinase and Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,10-Decanetriol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 1,2,10-Decanetriol, a compound used in various scientific applications. The following protocols are designed to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its safety profile. While not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.
In the event of accidental release, personnel should be evacuated from the affected area. The spilled material should be collected and placed in a suitable, closed container for disposal.[1]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₃[2][3] |
| Molecular Weight | 190.28 g/mol [2][3][4] |
| Appearance | White to almost white powder or crystal[3] |
| Purity | >97.0% (GC)[3] |
Experimental Protocol: Waste Characterization
To determine the appropriate disposal route, a simple waste characterization can be performed. This involves assessing the concentration of this compound in the waste stream and identifying any other contaminants.
Methodology:
-
Sample Collection: Obtain a representative sample of the waste stream containing this compound.
-
Concentration Analysis: Use a suitable analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.
-
Contaminant Identification: Identify any other chemical constituents in the waste, particularly those that may be classified as hazardous.
-
pH Measurement: For aqueous solutions, measure the pH to ensure it is within the acceptable range for sewer disposal (typically between 5 and 9).
Disposal Procedures
The appropriate disposal method for this compound depends on its concentration, the presence of other chemicals, and local regulations. The following step-by-step guide outlines the decision-making process and disposal options.
Step 1: Initial Assessment
-
Consult the Safety Data Sheet (SDS) and local institutional safety guidelines.
-
Determine if the this compound waste is mixed with any hazardous materials. If so, it must be treated as hazardous waste.
Step 2: Disposal of Non-Contaminated, Dilute Aqueous Solutions
-
For small quantities of dilute aqueous solutions of this compound that are free of other hazardous chemicals, disposal down the sanitary sewer may be permissible.[5][6][7][8]
-
Procedure:
Step 3: Disposal of Solid this compound or Concentrated Solutions
-
Solid this compound and concentrated solutions should not be disposed of down the drain.
-
Procedure:
-
Place the solid waste or concentrated solution in a clearly labeled, sealed, and compatible waste container.
-
The label should include "this compound Waste" and the accumulation start date.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Step 4: Disposal of Contaminated this compound
-
If this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.
-
Procedure:
-
Follow your institution's hazardous waste disposal procedures.
-
Do not mix incompatible waste streams.
-
Package and label the waste according to regulatory requirements.
-
Arrange for disposal through your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling 1,2,10-Decanetriol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,10-Decanetriol. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental protocols.
Physicochemical Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₃[1][2] |
| Molecular Weight | 190.28 g/mol [1][3][4] |
| Appearance | White to almost white crystalline powder[1] |
| Purity | >97.0% (GC)[1] |
| Melting Point | 66 °C[5] |
| Storage Temperature | -20°C in a freezer[5] |
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal safety is mandatory when handling this compound. The following table outlines the required PPE, its purpose, and the relevant standards to adhere to.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[6] | To protect against dust particles and potential splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) | Inspect prior to use | To prevent direct skin contact.[6] |
| Fire/flame resistant and impervious lab coat or protective clothing | N/A | To protect street clothes and skin from contamination.[6] | |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator should be used if exposure limits are exceeded or if irritation occurs. | NIOSH (US) approved[6] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational workflow is crucial for minimizing risk and ensuring procedural consistency.
Pre-Handling Preparations
-
Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
PPE Inspection: Before use, inspect all PPE for signs of damage or wear.
-
Material Check: Confirm that the correct chemical and required quantities are present.
-
Spill Kit Ready: Ensure a spill kit is readily accessible.
Handling
-
Grounding: All equipment used when handling the product must be grounded to prevent electrostatic discharge.
-
Dispensing: Carefully weigh and dispense the powder in a designated area, minimizing dust formation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[6]
-
Post-Handling: After handling, wash hands thoroughly.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
The recommended storage temperature is -20°C.[5]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All disposal practices must be in accordance with local, state, and federal regulations.
Unused or Waste this compound
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Collect and arrange for disposal in suitable, closed containers.[6]
Contaminated PPE and Materials
-
Gloves and other disposables: Place in a sealed, labeled container for chemical waste.[7]
-
Contaminated clothing: Should be laundered separately from other clothing before reuse.[7][8]
Empty Containers
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[7]
-
Alternatively, puncture the packaging to make it unusable for other purposes before disposal.[7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decane-1,2,3-triol | C10H22O3 | CID 12619490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 91717-85-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
